Product packaging for p-Heptanoylbiphenyl(Cat. No.:CAS No. 59662-27-0)

p-Heptanoylbiphenyl

Cat. No.: B1330013
CAS No.: 59662-27-0
M. Wt: 266.4 g/mol
InChI Key: YCPKHSFFVZYFMP-UHFFFAOYSA-N
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Description

p-Heptanoylbiphenyl is a synthetic biphenyl derivative designed for advanced chemical and pharmaceutical research. The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its ability to contribute to molecular rigidity and interactions with biological targets . This specific compound, functionalized with a heptanoyl group at the para position, serves as a valuable building block or intermediate in organic synthesis, particularly in the development of novel compounds with potential biological activity. Biphenyl cores are found in various FDA-approved drugs and are frequently investigated for their anti-inflammatory, antitumor, and antimicrobial properties . Researchers may utilize this compound as a key intermediate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for constructing complex biaryl systems . Its structure makes it a candidate for studying structure-activity relationships (SAR) in drug discovery, especially in modifying the lipophilicity and steric bulk of lead compounds. This product is intended for use in laboratory research and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O B1330013 p-Heptanoylbiphenyl CAS No. 59662-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-2-3-4-8-11-19(20)18-14-12-17(13-15-18)16-9-6-5-7-10-16/h5-7,9-10,12-15H,2-4,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPKHSFFVZYFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069345
Record name 1-Heptanone, 1-[1,1'-biphenyl]-4-yl-
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59662-27-0
Record name 1-[1,1′-Biphenyl]-4-yl-1-heptanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptanone, 1-(1,1'-biphenyl)-4-yl-
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Record name 1-Heptanone, 1-[1,1'-biphenyl]-4-yl-
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Record name 1-Heptanone, 1-[1,1'-biphenyl]-4-yl-
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Foundational & Exploratory

4-heptanoylbiphenyl CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 59662-27-0

This technical guide provides a comprehensive overview of 4-heptanoylbiphenyl, a biphenyl derivative with applications in materials science and as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information.

Chemical and Physical Properties

4-Heptanoylbiphenyl, also known as p-heptanoylbiphenyl, is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 59662-27-0[1]
Molecular Formula C₁₉H₂₂O[1][2]
Molecular Weight 266.38 g/mol [1][2]
Melting Point 85.0 to 88.0 °C[1]
Physical Form Solid[2]
Purity ≥95%[2]

Safety Data Sheet Summary

Hazard CategoryPrecautionary Statements
Acute Toxicity The toxicological properties have not been thoroughly investigated. Handle with care and avoid ingestion, inhalation, and skin contact.
Skin Corrosion/Irritation May cause skin irritation. Wear protective gloves and clothing.
Eye Damage/Irritation May cause eye irritation. Wear safety glasses or goggles.
Respiratory Sensitization Avoid inhaling dust or powder. Handle in a well-ventilated area or with respiratory protection.
Environmental Hazards No specific data is available. Avoid release into the environment.

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-heptanoylbiphenyl is not extensively published, its structure strongly suggests a Friedel-Crafts acylation of biphenyl with heptanoyl chloride as the most probable synthetic route.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves the electrophilic aromatic substitution of biphenyl with an acylium ion generated from heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis of 4-heptanoylbiphenyl via Friedel-Crafts acylation.

General Experimental Protocol for Friedel-Crafts Acylation
  • Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add biphenyl and a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise while stirring.

  • Acylating Agent Addition: Add heptanoyl chloride dropwise from the dropping funnel to the reaction mixture. The temperature should be maintained during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or heat to reflux for a specified time to ensure the completion of the reaction. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and wash it with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications and Research Interest

Intermediate in Liquid Crystal Synthesis

The primary application of 4-heptanoylbiphenyl appears to be as a synthetic intermediate in the production of liquid crystals. The biphenyl core is a common structural motif in liquid crystalline materials. The heptanoyl group can be further modified, for instance, reduced to a heptyl group, to produce compounds like 4-heptyl-4'-cyanobiphenyl, a component in some liquid crystal mixtures. The alkyl chain length is a critical determinant of the mesophase properties of the final liquid crystal.

Potential in Drug Development and Pharmacological Research

While there is currently limited public information on the direct pharmacological activity of 4-heptanoylbiphenyl, the biphenyl scaffold is present in numerous biologically active molecules. Biphenyl derivatives have been investigated for a wide range of therapeutic applications. Therefore, 4-heptanoylbiphenyl could serve as a precursor or building block for the synthesis of novel drug candidates. Further research would be required to explore any potential biological activity.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of 4-heptanoylbiphenyl.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural and Purity Analysis cluster_physical Physical Property Measurement Synthesis Synthesis of 4-Heptanoylbiphenyl Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR Purity Purity Assessment (HPLC/GC) NMR->Purity MS->Purity IR->Purity MP Melting Point Determination Purity->MP

Caption: Standard workflow for the synthesis and characterization of 4-heptanoylbiphenyl.

References

Unraveling the Core Mechanism of p-Heptanoylbiphenyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific studies delineating the mechanism of action for p-Heptanoylbiphenyl are not extensively available in the public domain. However, based on its structural features—a biphenyl group and a heptanoyl moiety—it is hypothesized to function as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. This class of compounds is well-characterized, primarily as herbicides. This guide, therefore, elucidates the established mechanism of action of HPPD inhibitors, providing a robust framework for understanding the probable biological activity of this compound.

Executive Summary

This compound is postulated to exert its biological effects through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway. In plants, this inhibition disrupts the biosynthesis of essential molecules, plastoquinone and tocopherols, leading to a cascade of effects including the bleaching of photosynthetic tissues and eventual plant death. In mammals, HPPD inhibition results in an accumulation of tyrosine, a condition known as tyrosinemia, with the primary target organs being the eyes, liver, and thyroid gland. This technical guide provides an in-depth analysis of this mechanism, supported by quantitative data from studies on known HPPD inhibitors, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary molecular target of this compound is presumed to be 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme iron(II)-dependent oxygenase. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1] This reaction is a crucial step in the catabolism of tyrosine in most aerobic organisms.[2]

HPPD inhibitors, including those with a diketone or triketone moiety, act as competitive inhibitors of HPPA at the active site of the enzyme. They achieve this by chelating the catalytic Fe(II) ion within the enzyme's active site, thereby blocking the binding of the natural substrate, HPPA.[3] The active center of HPPD contains two histidine and one glutamate residue that hold the iron cation, and the inhibitor's chelating group interacts directly with this metal ion.

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cluster_HPPD_Inhibition Molecular Interaction at the HPPD Active Site HPPD HPPD Enzyme (with Fe2+) HGA Homogentisate (Product) HPPD->HGA Catalyzes conversion HPPA 4-Hydroxyphenylpyruvate (Substrate) HPPA->HPPD Binds to active site Heptanoylbiphenyl This compound (Hypothesized Inhibitor) Heptanoylbiphenyl->HPPD Competitively binds to active site caption Competitive inhibition of HPPD.

Competitive inhibition of HPPD.

Downstream Effects of HPPD Inhibition

The inhibition of HPPD initiates a series of downstream biochemical events that differ between plants and mammals.

In Plants: Herbicidal Action

In plants, homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[1] Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage.

Therefore, HPPD inhibition leads to:

  • Depletion of Plastoquinone: The lack of homogentisate halts plastoquinone synthesis.

  • Inhibition of Carotenoid Biosynthesis: Without the plastoquinone cofactor, phytoene desaturase activity is blocked, preventing the formation of colored carotenoids.[4][5]

  • Photobleaching: In the absence of protective carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic whitening or "bleaching" of the plant tissues.[1][5]

  • Cessation of Photosynthesis and Plant Death: The destruction of the photosynthetic apparatus ultimately leads to the death of the plant.

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HPPD_Inhibition HPPD Inhibition Homogentisate_depletion Homogentisate Depletion HPPD_Inhibition->Homogentisate_depletion Plastoquinone_depletion Plastoquinone Depletion Homogentisate_depletion->Plastoquinone_depletion Phytoene_desaturase_inhibition Phytoene Desaturase Inhibition Plastoquinone_depletion->Phytoene_desaturase_inhibition Carotenoid_depletion Carotenoid Depletion Phytoene_desaturase_inhibition->Carotenoid_depletion Photobleaching Chlorophyll Destruction (Photobleaching) Carotenoid_depletion->Photobleaching Plant_death Plant Death Photobleaching->Plant_death caption Herbicidal signaling pathway.

Herbicidal signaling pathway.
In Mammals: Tyrosinemia and Target Organ Toxicity

In mammals, the primary consequence of HPPD inhibition is the accumulation of tyrosine in the bloodstream, a condition known as tyrosinemia.[6] The body attempts to clear excess tyrosine through an alternative pathway mediated by tyrosine aminotransferase (TAT). The efficiency of this pathway varies between species, influencing their sensitivity to HPPD inhibitors.[6][7]

Prolonged high levels of tyrosine can lead to toxicity in several organs:

  • Eyes: Corneal opacities and lesions are a common finding in sensitive species.[6]

  • Liver: Hepatic enzyme induction and potential liver damage can occur.

  • Thyroid Gland: Alterations in thyroid hormone levels have been observed.[8]

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HPPD_Inhibition HPPD Inhibition HPPA_accumulation HPPA Accumulation HPPD_Inhibition->HPPA_accumulation Tyrosine_accumulation Tyrosine Accumulation (Tyrosinemia) HPPA_accumulation->Tyrosine_accumulation Target_organ_toxicity Target Organ Toxicity Tyrosine_accumulation->Target_organ_toxicity Eyes Eyes (Corneal Opacity) Target_organ_toxicity->Eyes Liver Liver (Enzyme Induction) Target_organ_toxicity->Liver Thyroid Thyroid (Hormone Alteration) Target_organ_toxicity->Thyroid caption Mammalian toxicity pathway.

Mammalian toxicity pathway.

Quantitative Data on HPPD Inhibitors

The inhibitory potency of HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for several known HPPD inhibitors against Arabidopsis thaliana HPPD (AtHPPD), providing a benchmark for the potential activity of novel compounds like this compound.

CompoundIC50 (µM) for AtHPPDReference
Mesotrione0.283[9]
Nitisinone0.173[9]
Leptospermone12.1[9]
Fenquinotrione0.0447[9]
HPPD-IN-10.248[9]
HPPD-IN-30.010[9]
HPPD-IN-50.21[9]

Experimental Protocols

In Vitro HPPD Enzyme Activity Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound on HPPD.

Principle: The activity of HPPD is coupled with homogentisate 1,2-dioxygenase (HGD), which catalyzes the conversion of homogentisate to maleylacetoacetate. The formation of maleylacetoacetate is monitored by the increase in absorbance at 318-320 nm.[3][9]

Materials:

  • Purified recombinant HPPD enzyme

  • Purified recombinant HGD enzyme

  • 4-hydroxyphenylpyruvate (HPPA) substrate solution

  • HEPES buffer (pH 7.0)

  • L-ascorbic acid

  • FeSO4

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 318-320 nm

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, L-ascorbic acid, FeSO4, and HGD enzyme.

  • In the wells of the microplate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no HPPD enzyme).

  • Add the HPPD enzyme to all wells except the negative control.

  • Pre-incubate the plate at a controlled temperature (e.g., 25-30°C) for a short period.

  • Initiate the reaction by adding the HPPA substrate to all wells.

  • Immediately begin monitoring the increase in absorbance at 318-320 nm over time (e.g., for 5 minutes).[9]

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

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cluster_workflow In Vitro HPPD Inhibition Assay Workflow Prepare_reagents Prepare Reaction Mix (Buffer, FeSO4, Ascorbic Acid, HGD) Dispense_inhibitor Dispense Inhibitor (and Controls) into Plate Prepare_reagents->Dispense_inhibitor Add_HPPD Add HPPD Enzyme Dispense_inhibitor->Add_HPPD Pre_incubate Pre-incubate Add_HPPD->Pre_incubate Add_substrate Add HPPA Substrate (Initiate Reaction) Pre_incubate->Add_substrate Measure_absorbance Measure Absorbance at 320 nm Add_substrate->Measure_absorbance Calculate_rates Calculate Reaction Rates Measure_absorbance->Calculate_rates Determine_inhibition Determine % Inhibition Calculate_rates->Determine_inhibition Calculate_IC50 Calculate IC50 Determine_inhibition->Calculate_IC50 caption Workflow for HPPD enzyme assay.

Workflow for HPPD enzyme assay.
In Vivo Herbicidal Activity Assessment

Principle: To evaluate the herbicidal efficacy of a compound, it is applied to target weed species, and the physiological effects, such as bleaching and growth inhibition, are observed over time.

Materials:

  • Target weed species (e.g., Abutilon theophrasti - velvetleaf, Setaria faberi - giant foxtail) grown in pots under controlled greenhouse conditions.

  • Test compound formulated for application (e.g., dissolved in a solvent with a surfactant).

  • Commercial standard herbicide (e.g., mesotrione) for comparison.

  • Control (formulation blank).

  • Spray chamber or handheld sprayer for uniform application.

Procedure:

  • Grow the target weed species to a specific growth stage (e.g., 2-4 leaf stage).

  • Prepare different concentrations of the test compound formulation.

  • Apply the formulations to the plants at a specified application rate (e.g., g ai/ha). Ensure even coverage.

  • Treat a set of plants with the commercial standard and the control formulation.

  • Maintain the treated plants in the greenhouse under optimal growing conditions.

  • Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, including chlorosis, necrosis, and stunting.

  • Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete plant death) to quantify the herbicidal injury.

  • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the control.

Measurement of Carotenoid Content in Plant Tissue

Principle: Carotenoids are extracted from plant tissue using an organic solvent, and their concentration is determined spectrophotometrically.

Materials:

  • Plant tissue from treated and control plants.

  • Acetone (100%).

  • Mortar and pestle or tissue homogenizer.

  • Centrifuge and centrifuge tubes.

  • Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Harvest a known weight of fresh leaf tissue from the plants.

  • Grind the tissue in a mortar and pestle with a small amount of 100% acetone until it is completely homogenized.

  • Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with additional acetone to ensure all pigment is collected.

  • Centrifuge the extract to pellet the cell debris.

  • Carefully transfer the supernatant to a clean tube.

  • Measure the absorbance of the extract at 470 nm, 645 nm, and 662 nm using the spectrophotometer, with 100% acetone as a blank.

  • Calculate the concentration of total carotenoids using established equations (e.g., Lichtenthaler's equations).

Conclusion

While direct experimental data for this compound is currently limited, its structural characteristics strongly suggest that it functions as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase. The well-established mechanism of action for this class of compounds provides a solid foundation for predicting its biological effects in both plants and mammals. The experimental protocols detailed in this guide offer a comprehensive toolkit for the empirical validation of this hypothesis and for quantifying the biological activity of this compound and other novel HPPD inhibitors. Further research is warranted to definitively characterize the molecular interactions and in vivo efficacy of this compound.

References

Uncharted Territory: The Biological Activity of p-Heptanoylbiphenyl Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activity of p-Heptanoylbiphenyl. Despite its clear chemical structure, this particular biphenyl derivative has not been the subject of published research detailing its effects on biological systems. As a result, a detailed technical guide on its core biological functions, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.

While information on this compound is sparse, with one source identifying it as a precursor in the synthesis of 4'-Heptyl-4-biphenylcarbonitrile, the broader family of biphenyl derivatives has been extensively studied and shown to possess a wide range of biological activities.[1] It is important to note, however, that the biological effects of a specific compound cannot be reliably predicted based on the general activities of its structural class.

The Broader Landscape: Biological Activities of Biphenyl Derivatives

Research into various biphenyl compounds has unveiled their potential as therapeutic agents across several domains. Structurally related molecules have demonstrated activities including:

  • Anti-Cancer Properties: A significant body of research has focused on the design and synthesis of novel biphenyl derivatives as potential anti-cancer agents. These compounds have been investigated for their efficacy against leukemia and other tumor cell lines.[2][3]

  • Enzyme Inhibition: Certain biphenyl derivatives have been developed as inhibitors of specific enzymes. For instance, (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been identified as novel inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ), a target relevant to various diseases.[2]

  • Antimicrobial Activity: The biphenyl scaffold has been recognized as a valuable component in the development of antimicrobial agents. Biphenylglyoxamide-based molecules have been synthesized and evaluated for their antibacterial properties.[4]

These examples highlight the therapeutic potential within the biphenyl chemical space. However, the specific substitutions on the biphenyl core are critical determinants of a compound's biological activity, mechanism of action, and overall pharmacological profile.

Future Directions

The absence of data on the biological activity of this compound represents an unexplored area of research. To elucidate its potential effects, a systematic investigation would be required, encompassing a range of in vitro and in vivo studies. Such a research program would typically involve:

  • Initial Screening: Assessing the compound's activity against a diverse panel of biological targets, such as enzymes, receptors, and cell lines, to identify potential areas of interest.

  • Dose-Response Studies: Quantifying the potency of the compound (e.g., IC50 or EC50 values) in any identified "hit" assays.

  • Mechanism of Action Studies: Investigating the specific molecular pathways and signaling cascades affected by the compound to understand how it exerts its biological effects.

  • In Vivo Efficacy and Safety Studies: Evaluating the compound's therapeutic potential and toxicological profile in animal models.

Until such studies are conducted and published, the biological activity of this compound will remain speculative. Therefore, the creation of an in-depth technical guide as requested is not feasible. Researchers and drug development professionals interested in this specific molecule will need to undertake foundational research to establish its biological profile.

References

p-Heptanoylbiphenyl: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of p-Heptanoylbiphenyl (also known as 4-Heptanoylbiphenyl), a key intermediate in the synthesis of liquid crystals. While a specific singular "discovery" of this compound is not prominently documented, its synthesis and importance are intrinsically linked to the groundbreaking development of 4-alkyl-4'-cyanobiphenyl liquid crystals in the early 1970s by George W. Gray and his team. This document details the primary synthetic methodology, Friedel-Crafts acylation, providing a historical context based on early work on related biphenyl ketones, and presents a detailed experimental protocol. Quantitative data from analogous syntheses are summarized, and the logical workflow for its synthesis is visualized. To date, there is no significant body of research available in the public domain regarding the specific biological activities or signaling pathways of this compound.

Discovery and Historical Context

The history of this compound is not marked by a singular, celebrated discovery but is rather embedded in the broader narrative of the development of liquid crystal technologies. The pioneering work of Professor George William Gray and his research group at the University of Hull in the late 1960s and early 1970s led to the synthesis of cyanobiphenyls, a new class of stable liquid crystals with low melting points suitable for use in electronic displays.[1] This innovation was a critical step towards the commercialization of liquid crystal displays (LCDs).

The synthesis of various 4-alkyl-4'-cyanobiphenyls, which formed the basis of these new liquid crystal mixtures, required the preparation of 4-acylbiphenyl precursors. This compound emerged as a crucial intermediate in the synthesis of 4-heptyl-4'-cyanobiphenyl, a member of this important class of liquid crystals.

While the work of Gray's group in the 1970s solidified the importance of 4-acylbiphenyls, the fundamental chemistry for their synthesis was established earlier. A significant contribution was made by Loren M. Long and Henry R. Henze in 1941, who published a detailed study on the "Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction." Although their work did not specifically mention the heptanoyl derivative, they systematically investigated the acylation of biphenyl with various acyl halides, providing a robust and generalizable methodology that underpins the synthesis of this compound.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of biphenyl with heptanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Principle

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the acyl halide, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich biphenyl ring, leading to the formation of the ketone. The reaction predominantly occurs at the para-position (position 4) of one of the phenyl rings due to steric hindrance at the ortho-positions and the directing effect of the phenyl group.

Quantitative Data

Precise yield and melting point data for the synthesis of this compound are not consistently reported in a single primary research article. However, data from analogous syntheses of 4-acylbiphenyls and information from chemical suppliers provide expected values.

ParameterValueReference
Molecular FormulaC₁₉H₂₂OGeneral Chemical Knowledge
Molecular Weight266.38 g/mol General Chemical Knowledge
Melting Point85 °C[2]
Typical Yield60-80%Based on analogous syntheses
Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from the general procedures for Friedel-Crafts acylation of biphenyl.

Materials:

  • Biphenyl

  • Heptanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Water, distilled

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add biphenyl (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the biphenyl is completely dissolved.

  • Addition of Catalyst: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.1 - 1.3 eq) to the stirred solution. The addition is exothermic and should be done slowly to maintain a low temperature.

  • Addition of Acylating Agent: Once the aluminum chloride is well-suspended, add heptanoyl chloride (1.05 eq) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended).

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution, followed by a final wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the pure product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and IR spectroscopy.

Visualizations

Synthesis Pathway

Synthesis_Pathway Biphenyl Biphenyl Intermediate Acylium Ion Intermediate Biphenyl->Intermediate Electrophilic Attack HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->Intermediate Activation Product This compound Intermediate->Product Deprotonation Catalyst AlCl₃ (Lewis Acid) Catalyst->HeptanoylChloride Solvent CH₂Cl₂ Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Dissolve Biphenyl in CH₂Cl₂ Add_Catalyst 2. Add AlCl₃ at 0°C Setup->Add_Catalyst Add_Reagent 3. Add Heptanoyl Chloride dropwise Add_Catalyst->Add_Reagent React 4. Stir at Room Temperature Add_Reagent->React Quench 5. Quench with Ice/HCl React->Quench Extract 6. Separate Organic Layer Quench->Extract Wash 7. Wash with aq. solutions Extract->Wash Dry 8. Dry and Evaporate Solvent Wash->Dry Purify 9. Recrystallize from Ethanol Dry->Purify Characterization Characterization Purify->Characterization Characterize Product

References

An In-depth Technical Guide to the Solubility of p-Heptanoylbiphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-Heptanoylbiphenyl (also known as 4-heptanoylbiphenyl). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for its solubility, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₉H₂₂O. Its structure consists of a biphenyl core substituted with a heptanoyl group at the para position. This structure, featuring a large nonpolar biphenyl ring system and a moderately polar ketone group, dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, materials science, and pharmaceutical development where it may be used as an intermediate or a functional molecule.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The large, nonpolar biphenyl moiety suggests good solubility in nonpolar and weakly polar solvents. The presence of the ketone group, which can act as a hydrogen bond acceptor, may impart some solubility in more polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneHighThe large nonpolar biphenyl group will have strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate to HighThe ketone group can engage in dipole-dipole interactions, and the overall molecule can be solvated by these solvents.
Polar Protic Methanol, EthanolLow to ModerateThe nonpolar character of the biphenyl group will likely dominate over the potential hydrogen bonding with the ketone's oxygen, limiting solubility.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low/InsolubleThe large hydrophobic biphenyl structure will prevent significant interaction with highly polar solvents like water. While DMSO is a strong solvent, the large nonpolar part of the molecule might limit high solubility.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal saturation method.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent(s) of analytical grade

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

      • Once the solvent is completely removed, weigh the vial again. The difference in mass corresponds to the mass of dissolved this compound.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Accurately dilute a known volume of the filtered saturated solution with the solvent.

      • Analyze the diluted sample using the same method and determine the concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solid and the volume of the solvent or the concentration determined from the calibration curve.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Settle excess solid C->D E Withdraw and filter supernatant D->E G Analyze filtered sample (HPLC/UV-Vis) E->G F Prepare standard solutions and calibration curve F->G H Determine concentration G->H I Calculate Solubility (g/100mL, mol/L) H->I

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

Theoretical Analysis of 4-Heptanoylbiphenyl: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a thorough review of published scientific literature reveals a notable absence of specific theoretical or computational studies focused on 4-heptanoylbiphenyl. The following in-depth technical guide is therefore a representative, hypothetical study based on established computational chemistry protocols. The data presented herein is generated for illustrative purposes to demonstrate the standard methodologies and expected outcomes of such an investigation.

Introduction

4-Heptanoylbiphenyl is a ketone derivative of biphenyl, a structural motif present in many biologically active compounds and liquid crystals. The heptanoyl group introduces a flexible aliphatic chain and a polar carbonyl group, which can significantly influence the molecule's conformational flexibility, electronic properties, and intermolecular interactions. Understanding these properties at a molecular level is crucial for applications in drug design, materials science, and medicinal chemistry.

This guide outlines a standard theoretical approach for characterizing 4-heptanoylbiphenyl using quantum chemical methods, specifically Density Functional Theory (DFT). We will detail the computational protocols, present hypothetical quantitative data in a structured format, and visualize the workflow and conceptual relationships.

Computational Methodology and Protocols

The following protocols describe a typical workflow for the theoretical characterization of a small organic molecule like 4-heptanoylbiphenyl.

2.1 Software and Hardware

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan, on a high-performance computing cluster.

2.2 Geometry Optimization

  • Protocol: The initial 3D structure of 4-heptanoylbiphenyl is built using a molecular editor. A preliminary geometry optimization is performed using a lower-level theory (e.g., molecular mechanics with the MMFF94 force field) to find a reasonable starting conformation. The resulting structure is then subjected to a full geometry optimization in the gas phase using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional with the 6-31G(d,p) basis set is a commonly employed and reliable level of theory for such molecules. The optimization is continued until the forces on all atoms are negligible and the geometry represents a stationary point on the potential energy surface.

2.3 Frequency Analysis

  • Protocol: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This analysis serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data if available. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also derived from this calculation.

2.4 Frontier Molecular Orbital (FMO) Analysis

  • Protocol: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

2.5 Molecular Electrostatic Potential (MEP)

  • Protocol: The molecular electrostatic potential is calculated and mapped onto the molecule's electron density surface. The MEP visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding and other non-covalent interactions.

Hypothetical Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the computational protocols described above.

Table 1: Optimized Geometric Parameters (Selected)

Parameter Description Calculated Value
C-C (inter-ring) Bond length between the two phenyl rings 1.49 Å
C=O Bond length of the carbonyl group 1.22 Å
C-C-C-C (inter-ring) Dihedral angle between the two phenyl rings 38.5°

| C-C-C=O | Dihedral angle of the heptanoyl chain | 175.2° |

Table 2: Electronic Properties

Property Description Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.54 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.89 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO 4.65 eV

| Dipole Moment | Measure of the molecule's overall polarity | 2.85 Debye |

Table 3: Thermodynamic Properties (at 298.15 K)

Property Calculated Value
Zero-point vibrational energy 215.7 kcal/mol
Enthalpy 228.4 kcal/mol
Gibbs Free Energy 179.1 kcal/mol

| Entropy | 165.2 cal/mol·K |

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of the theoretical investigation.

G cluster_input Initial Input cluster_calc Computational Protocol cluster_output Analysis & Output start Initial 3D Structure of 4-Heptanoylbiphenyl opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->opt freq Frequency Analysis opt->freq elec Electronic Properties (HOMO, LUMO, MEP) opt->elec geom Optimized Geometry (Bond Lengths, Angles) opt->geom thermo Thermodynamic Data (Energy, Enthalpy) freq->thermo confirm Confirmation of Minimum (No Imaginary Frequencies) freq->confirm react Reactivity Prediction (HOMO-LUMO Gap, MEP) elec->react G cluster_structure Structural Properties cluster_electronic Electronic Properties cluster_thermo Thermodynamic Properties center 4-Heptanoylbiphenyl Molecular Properties bond_lengths Bond Lengths center->bond_lengths bond_angles Bond Angles center->bond_angles dihedral Dihedral Angles center->dihedral homo HOMO Energy center->homo lumo LUMO Energy center->lumo gap HOMO-LUMO Gap center->gap mep MEP Surface center->mep enthalpy Enthalpy center->enthalpy gibbs Gibbs Free Energy center->gibbs homo->gap lumo->gap

Spectroscopic Data of p-Heptanoylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for p-heptanoylbiphenyl. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data obtained from computational models. These predictions offer valuable insights into the structural characteristics of the molecule and serve as a reference for researchers working with this and related compounds. The information is presented in a structured format to facilitate easy access and comparison.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.02Doublet2HAr-H (ortho to C=O)
7.68Doublet2HAr-H (meta to C=O)
7.64Doublet2HAr-H (ortho to alkyl)
7.46Triplet2HAr-H (meta to alkyl)
7.38Triplet1HAr-H (para to alkyl)
3.01Triplet2H-CH₂-C=O
1.76Quintet2H-CH₂-CH₂-C=O
1.34Multiplet6H-(CH₂)₃-CH₃
0.91Triplet3H-CH₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
200.1C=O
145.8Ar-C (para to C=O)
139.9Ar-C (para to alkyl)
135.2Ar-C (ipso, attached to C=O)
128.9Ar-CH (meta to alkyl)
128.8Ar-CH (ortho to C=O)
127.2Ar-CH (ortho to alkyl)
127.1Ar-CH (meta to C=O)
38.6-CH₂-C=O
31.6-CH₂-
29.1-CH₂-
24.4-CH₂-
22.5-CH₂-
14.0-CH₃

Predicted in CDCl₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H Stretch
2955-2850StrongAliphatic C-H Stretch
1685StrongC=O Stretch (Aryl Ketone)
1605, 1485, 1450Medium-StrongAromatic C=C Stretch
1220MediumC-C(=O)-C Stretch
840Strongp-Disubstituted Benzene C-H Bend

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
266.1671[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample (typically 5-10 mg) would be dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). For ¹H NMR, the spectra would be recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. Alternatively, the sample could be prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Combined Data Final_Report Final_Report Structure_Determination->Final_Report Final Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

Commercial Suppliers and Technical Guide for 4-Heptanoylbiphenyl in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to procure and utilize 4-heptanoylbiphenyl (CAS No. 59662-27-0), this technical guide provides a comprehensive overview of commercial suppliers, synthesis protocols, and key applications. This document is intended to serve as an in-depth resource, facilitating the integration of this compound into various research and development workflows.

Introduction to 4-Heptanoylbiphenyl

4-Heptanoylbiphenyl, also known as p-heptanoylbiphenyl, is an organic compound with the chemical formula C₁₉H₂₂O. Structurally, it is a biphenyl molecule acylated with a heptanoyl group at the 4-position. Its primary application in research is as an intermediate in the synthesis of more complex molecules, particularly in the field of materials science for the production of liquid crystals.[1] The biphenyl core provides rigidity and aromaticity, while the heptanoyl chain offers a degree of flexibility and influences the material's mesomorphic properties. Its utility also extends to the development of specialized agricultural and pharmaceutical chemicals due to the reactive nature of its aromatic and carbonyl functionalities, which allow for diverse chemical modifications.[1]

Commercial Availability

4-Heptanoylbiphenyl is available from a number of commercial suppliers specializing in research chemicals. The following table summarizes the offerings from several identified vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierProduct CodePurityAvailable QuantitiesPrice (USD)
MySkinRecipes19512295%5g, 25g~
130(5g),130 (5g), ~130(5g),
390 (25g)
FluorochemF046826>95%1g, 5g, 25gContact for pricing
BidepharmBD111867>97%1g, 5g, 10g, 25g, 50gContact for pricing
AikonchemAK-33931>95%1g, 5g, 25gContact for pricing

Synthesis of 4-Heptanoylbiphenyl

The most common laboratory and industrial method for the synthesis of 4-heptanoylbiphenyl is the Friedel-Crafts acylation of biphenyl. This electrophilic aromatic substitution reaction involves the reaction of biphenyl with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Biphenyl

  • Heptanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add heptanoyl chloride to the stirred suspension.

  • In a separate flask, dissolve biphenyl in anhydrous dichloromethane.

  • Add the biphenyl solution dropwise to the cooled acylating mixture.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-heptanoylbiphenyl by recrystallization from a suitable solvent system, such as hexane or ethanol, to yield a solid product.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the carbonyl group and other functional groups.

  • Melting Point: To assess the purity of the compound.

Applications in Research

The primary documented application of 4-heptanoylbiphenyl is as a synthetic intermediate.

  • Liquid Crystal Synthesis: The molecular structure of 4-heptanoylbiphenyl, with its rigid biphenyl core and flexible alkyl chain, makes it a suitable precursor for the synthesis of liquid crystalline materials. These materials are crucial for display technologies and other optoelectronic applications.

  • Organic Synthesis: The carbonyl group of 4-heptanoylbiphenyl can be further modified, for example, through reduction to an alcohol or conversion to other functional groups, making it a versatile building block in multi-step organic syntheses.

Currently, there is a lack of published research detailing specific biological activities or its involvement in defined signaling pathways. Its role appears to be primarily in the realm of materials science and chemical synthesis rather than as a bioactive molecule for direct study in biological systems. Researchers in drug discovery may use it as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Visualizing Workflows and Pathways

Synthesis Workflow for 4-Heptanoylbiphenyl

Synthesis_Workflow Synthesis of 4-Heptanoylbiphenyl via Friedel-Crafts Acylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product & Analysis Biphenyl Biphenyl in DCM ReactionVessel Reaction Vessel (DCM, 0°C to RT) Biphenyl->ReactionVessel HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->ReactionVessel AlCl3 Anhydrous AlCl₃ AlCl3->ReactionVessel Quenching Quench with Ice/HCl ReactionVessel->Quenching Reaction Mixture Extraction Separatory Funnel (Wash with H₂O, NaHCO₃, Brine) Quenching->Extraction Drying Dry over MgSO₄ Extraction->Drying Evaporation Rotary Evaporation Drying->Evaporation Recrystallization Recrystallization (Hexane/Ethanol) Evaporation->Recrystallization Crude Product FinalProduct 4-Heptanoylbiphenyl (Solid) Recrystallization->FinalProduct Analysis Characterization (NMR, MS, IR, MP) FinalProduct->Analysis

Caption: Workflow for the synthesis of 4-heptanoylbiphenyl.

Logical Relationship of Applications

Applications Primary Applications of 4-Heptanoylbiphenyl cluster_materials Materials Science cluster_synthesis Organic Synthesis cluster_pharma Potential Pharmaceutical R&D Compound 4-Heptanoylbiphenyl LC_Intermediate Liquid Crystal Precursor Compound->LC_Intermediate Used in Synth_Intermediate Synthetic Intermediate Compound->Synth_Intermediate Used as Scaffold Scaffold for Drug Discovery Synth_Intermediate->Scaffold Applied in

Caption: Applications of 4-heptanoylbiphenyl in research.

References

The Pharmacology of Biphenyl Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The biphenyl moiety, characterized by two interconnected phenyl rings, represents a significant scaffold in medicinal chemistry. Its rigid yet tunable structure allows for the precise spatial orientation of functional groups, making it a versatile platform for designing molecules that can interact with a wide array of biological targets. This structural feature has led to the development of biphenyl derivatives with diverse pharmacological activities, ranging from receptor antagonism and enzyme inhibition to the modulation of protein-protein interactions. This technical guide provides an in-depth overview of the pharmacology of biphenyl derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Biphenyl Derivatives as Receptor Antagonists

Biphenyl-containing compounds have been successfully developed as antagonists for several G-protein coupled receptors (GPCRs) and nuclear receptors. The biphenyl core often serves to mimic the spatial arrangement of endogenous ligands or to establish crucial hydrophobic interactions within the receptor's binding pocket.

Angiotensin II Receptor Antagonists

A prominent class of biphenyl derivatives is the angiotensin II receptor blockers (ARBs), widely used in the treatment of hypertension and heart failure. These molecules, such as Losartan and Valsartan, selectively antagonize the angiotensin II receptor type 1 (AT1R), preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

Quantitative Data: Angiotensin II Receptor Antagonists

CompoundReceptor TargetAssay TypeIC50 / KiReference
LosartanAT1RRadioligand BindingKi: ~20-40 nM[1][2]
ValsartanAT1RRadioligand BindingKi: ~5-10 nM[1][2]

Signaling Pathway: Angiotensin II Receptor (AT1R)

Activation of the AT1 receptor by angiotensin II initiates a signaling cascade that leads to vasoconstriction, inflammation, and cellular growth. Biphenyl derivatives like Losartan and Valsartan block this pathway at the receptor level.

AT1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_protein Gq/11 AT1R->Gq_protein activates PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Losartan Losartan (Biphenyl Derivative) Losartan->AT1R blocks Ca2_release Ca²⁺ Release ER->Ca2_release induces Cellular_Response Cellular Response (Vasoconstriction, etc.) Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 1: Angiotensin II Receptor (AT1R) Signaling Pathway and its inhibition by biphenyl derivatives.

Neurokinin (NK) Receptor Antagonists

Substituted biphenyl derivatives have been developed as potent antagonists for neurokinin receptors, particularly NK1 and NK2. These receptors are involved in pain transmission, inflammation, and smooth muscle contraction. Dual NK1/NK2 receptor antagonists have potential applications in treating a range of disorders, including inflammatory diseases and certain psychiatric conditions.

Quantitative Data: Neurokinin Receptor Antagonists

Compound ClassReceptor TargetBinding Affinity (Ki)Reference
Substituted BiphenylsNK1< 10 nM[3]
Substituted BiphenylsNK2< 50 nM[3]

Signaling Pathway: Neurokinin-1 Receptor (NK1R)

The binding of substance P to the NK1 receptor activates Gq/11 proteins, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Gq_protein Gq/11 NK1R->Gq_protein activates PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Biphenyl_Antagonist Biphenyl Antagonist Biphenyl_Antagonist->NK1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC activates Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Figure 2: Neurokinin-1 Receptor (NK1R) signaling and its antagonism by biphenyl derivatives.

Other Receptor Targets

Biphenyl derivatives have also been investigated as antagonists for the androgen receptor , with applications in prostate cancer therapy, and the 5-HT4 receptor , with potential uses in gastrointestinal disorders.

Biphenyl Derivatives as Enzyme Inhibitors

The biphenyl scaffold can position functional groups to interact with the active sites of enzymes, leading to their inhibition. This has been a fruitful area of research, yielding inhibitors for various enzyme classes.

Sulfatase Inhibitors

Biphenyl and biphenyl ether derivatives have been designed as inhibitors of sulfatases, enzymes that hydrolyze sulfate esters. Steroid sulfatase (STS) is a key target in hormone-dependent breast cancer, and its inhibition can block the formation of active estrogens.

Quantitative Data: Sulfatase Inhibitors

CompoundTarget EnzymeIC50 (µM)Reference
Biphenyl-4-O-sulfamateSTSVaries with substitution[4]
2',4'-dicyanobiphenyl-4-O-sulfamateSTSPotent in vitro activity[4]
Phosphate biphenyl analog 5aSTS28.0[5]
Phosphate biphenyl analog 5dSTS22.1[5]
Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and for cosmetic applications. Biphenyl derivatives have shown potent, competitive inhibition of mushroom tyrosinase.

Quantitative Data: Tyrosinase Inhibitors

CompoundTarget EnzymeIC50 (mM)Ki (mM)Inhibition TypeReference
Compound 21Mushroom Tyrosinase0.020.015Competitive[6]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Biphenyl derivatives have been identified as potent and selective PTP1B inhibitors.

Quantitative Data: PTP1B Inhibitors

CompoundTarget EnzymeIC50 (µM)Reference
Benzoylsulfonamide derivative 18KPTP1B0.25[7]
Biphenyl derivative 7aPTP1BSimilar potency to AMPK activation[8]

Biphenyl Derivatives as Modulators of Protein-Protein Interactions

A more recent application of biphenyl derivatives is in the disruption of protein-protein interactions (PPIs), which are often challenging to target with small molecules.

PD-1/PD-L1 Interaction Inhibitors

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Biphenyl derivatives have been developed as small-molecule inhibitors that can block this interaction, offering a potential alternative to monoclonal antibody therapies.

Quantitative Data: PD-1/PD-L1 Inhibitors

CompoundAssay TypeIC50 (nM)Reference
Biphenyl derivative 12j-4HTRF33.52 ± 4.81
Nonsymmetric C2 inhibitor 2HTRFSingle-digit nM range[9]
Biphenyl-1,2,3-triazol-benzonitrile 7HTRF8.52 µM[10]

Signaling Pathway: PD-1/PD-L1 Immune Checkpoint

Biphenyl derivatives can bind to PD-L1, inducing its dimerization and preventing its interaction with PD-1 on T-cells, thereby restoring T-cell-mediated anti-tumor immunity.

PD1_PDL1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds Activation T-Cell Activation PD1->Activation inhibits TCR TCR TCR->Activation promotes Biphenyl_Inhibitor Biphenyl Inhibitor Biphenyl_Inhibitor->PDL1 binds & blocks

Figure 3: PD-1/PD-L1 immune checkpoint pathway and its inhibition by biphenyl derivatives.

Biphenyl Derivatives as Anticancer Agents

Beyond their role as PD-1/PD-L1 inhibitors, biphenyl derivatives have demonstrated direct anticancer activity through various mechanisms, including the inhibition of signaling pathways crucial for tumor growth and survival, and the induction of apoptosis.

Quantitative Data: Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Compound 11Melanoma1.7 ± 0.5Antiproliferative[11]
Compound 12Melanoma2.0 ± 0.7Antiproliferative[11]
Compound 12j-4MDA-MB-2312.68 ± 0.27Apoptosis induction[12][13]
Dibenzocyclooctatetraene 5aVarious1.38 - 1.45NF-κB inhibition[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Receptor Binding Assays

Experimental Workflow: Radioligand Receptor Binding Assay

Receptor_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubation Incubate membranes with radioligand and varying concentrations of biphenyl test compound prep_membranes->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (e.g., scintillation counting) separation->quantification analysis Analyze data to determine IC50 and/or Ki values quantification->analysis end End analysis->end

Figure 4: General workflow for a radioligand receptor binding assay.

Detailed Protocol: Angiotensin II Receptor (AT1R) Binding Assay [15][16]

  • Membrane Preparation: Homogenize tissues (e.g., rat liver) expressing AT1 receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled AT1R antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and a range of concentrations of the biphenyl test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

  • Separation: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of the biphenyl derivative that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Detailed Protocol: Tyrosinase Inhibition Assay

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and varying concentrations of the biphenyl test compound.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiation: Initiate the enzymatic reaction by adding the substrate, L-DOPA.

  • Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the biphenyl derivative. Determine the IC50 value from a dose-response curve.

Protein-Protein Interaction Assays

Detailed Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay [17]

  • Reagent Preparation: Prepare solutions of recombinant human PD-1 and PD-L1 proteins, an HTRF donor-labeled anti-tag antibody, and an HTRF acceptor-labeled anti-tag antibody in assay buffer.

  • Compound Addition: In a 384-well plate, add the biphenyl test compound at various concentrations.

  • Protein Incubation: Add the tagged PD-1 and PD-L1 proteins to the wells and incubate to allow for their interaction in the presence of the test compound.

  • Detection: Add the HTRF donor and acceptor antibodies and incubate to allow for binding to the tagged proteins.

  • Measurement: Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction. Determine the IC50 value from a dose-response curve.

Conclusion

Biphenyl derivatives represent a privileged scaffold in drug discovery, with a proven track record of yielding potent and selective modulators of various biological targets. Their synthetic tractability and the ability to fine-tune their physicochemical properties make them attractive starting points for the development of new therapeutics. This guide has provided a comprehensive overview of the pharmacology of biphenyl derivatives, highlighting their diverse applications as receptor antagonists, enzyme inhibitors, and modulators of protein-protein interactions. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of biphenyl-based drugs.

References

Methodological & Application

Application Note: Synthesis of 4-Heptanoylbiphenyl via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials.[2] Biphenyl derivatives are of particular interest in medicinal chemistry and materials science due to their unique structural and electronic properties.

This document provides a detailed protocol for the Friedel-Crafts acylation of biphenyl with heptanoyl chloride, using aluminum chloride as a Lewis acid catalyst. The primary product of this reaction is 4-heptanoylbiphenyl, a valuable precursor for various applications, including the synthesis of liquid crystals and biologically active molecules.

Reaction Principle and Regioselectivity

The reaction proceeds via the formation of a highly electrophilic heptanoyl cation (an acylium ion) from the reaction between heptanoyl chloride and the aluminum chloride catalyst.[3][4] This acylium ion is then attacked by the nucleophilic biphenyl ring.

The phenyl substituent on the biphenyl molecule is an ortho-, para-directing group. Due to significant steric hindrance at the ortho positions (2 and 2'), the acylation occurs preferentially at the para position (4), leading to 4-heptanoylbiphenyl as the major product. The electron-withdrawing nature of the resulting ketone group deactivates the aromatic ring, effectively preventing further acylation reactions and ensuring a monoacylated product.[1]

Quantitative Data Summary

While yields can vary based on specific reaction conditions and scale, the regioselectivity of the Friedel-Crafts acylation of biphenyl is consistently high. The following table summarizes the expected product distribution based on typical outcomes for this type of reaction.

Product IsomerPosition of SubstitutionTypical Distribution (%)Rationale for Distribution
4-Heptanoylbiphenyl para > 95% Electronic activation and sterically most accessible position.
2-Heptanoylbiphenylortho< 5%Steric hindrance from the adjacent phenyl ring impedes electrophilic attack.
3-HeptanoylbiphenylmetaTrace / Not DetectedThe phenyl group does not direct substitution to the meta position.

Note: The values presented are representative for Friedel-Crafts acylation of biphenyl and serve as a general guide. Actual isomer ratios should be confirmed experimentally.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.[2][5]

4.1 Materials and Reagents

  • Biphenyl (C₁₂H₁₀)

  • Heptanoyl chloride (C₇H₁₃ClO)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM, CH₂Cl₂) (reaction solvent)

  • Hydrochloric acid (HCl), 3 M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate (for chromatography)

  • Deionized water

4.2 Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel (addition funnel)

  • Nitrogen or argon gas inlet and bubbler

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

  • Standard analytical equipment (TLC, NMR, GC-MS)

4.3 Experimental Workflow Diagram

G Experimental Workflow for Friedel-Crafts Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware & Assemble Apparatus B Prepare Biphenyl Solution in DCM A->B C Add Anhydrous AlCl₃ to Flask B->C D Cool to 0°C C->D E Add Heptanoyl Chloride Dropwise D->E F Warm to RT & Stir E->F G Quench with Cold HCl (aq) F->G H Separate Organic Layer G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry with MgSO₄ & Filter I->J K Concentrate via Rotary Evaporation J->K L Purify by Column Chromatography K->L M Characterize Product (NMR, MS, IR) L->M

Caption: Workflow for the synthesis of 4-heptanoylbiphenyl.

4.4 Procedure

  • Reaction Setup : Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet (connected to a bubbler), and a dropping funnel. Ensure the system is under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation : In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane. In the dropping funnel, prepare a solution of biphenyl (1.0 eq.) and heptanoyl chloride (1.05 eq.) in anhydrous dichloromethane.

  • Reaction Initiation : Cool the AlCl₃ suspension to 0°C using an ice-water bath.

  • Addition of Reactants : Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, cool the flask back to 0°C in an ice-water bath. Slowly and carefully quench the reaction by adding cold 3 M HCl solution. This will decompose the aluminum chloride complex. Caution: This process is exothermic and may release HCl gas.[6]

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4-heptanoylbiphenyl.

  • Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reaction Mechanism Visualization

The mechanism involves three key stages: generation of the electrophile, electrophilic attack on the aromatic ring, and deprotonation to restore aromaticity.

Caption: Mechanism of the AlCl₃-catalyzed acylation of biphenyl.

Safety and Troubleshooting

  • Safety : Anhydrous aluminum chloride is corrosive and reacts violently with water. Heptanoyl chloride is also corrosive and a lachrymator. Handle both reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted under an inert atmosphere to prevent moisture from deactivating the catalyst.

  • Troubleshooting : A common issue during workup is the formation of an emulsion between the aqueous and organic layers.[6] To mitigate this, ensure vigorous shaking during washes, and if an emulsion persists, adding more brine or gently warming the separatory funnel can help break it. Ensure the AlCl₃ is of high quality and truly anhydrous for optimal reactivity.

References

Application Notes and Protocols: Purification of 4-Heptanoylbiphenyl by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the purification of 4-heptanoylbiphenyl using column chromatography. 4-Heptanoylbiphenyl is an organic intermediate, often synthesized via Friedel-Crafts acylation, which necessitates a robust purification strategy to remove unreacted starting materials and potential byproducts. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines the selection of appropriate stationary and mobile phases, preparation of the chromatography column, and the procedure for elution and fraction analysis.

Introduction

4-Heptanoylbiphenyl is a ketone derivative of biphenyl. Its synthesis, commonly achieved through the Friedel-Crafts acylation of biphenyl with heptanoyl chloride, can result in a crude product containing impurities. These impurities may include unreacted biphenyl, excess heptanoyl chloride, and potentially di-acylated biphenyl, although polyacylation is generally less prevalent in Friedel-Crafts acylations compared to alkylations. Column chromatography is a highly effective technique for the separation of these components based on their differential adsorption to a stationary phase. The polarity differences between the nonpolar biphenyl, the more polar 4-heptanoylbiphenyl, and any highly polar byproducts allow for efficient separation.

Principle of Separation

Column chromatography separates compounds based on their varying affinities for the stationary phase and the mobile phase. In this protocol, a polar stationary phase (silica gel) is employed with a relatively nonpolar mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent.

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).

The separation mechanism relies on the following principles:

  • Nonpolar compounds , such as unreacted biphenyl, will have a lower affinity for the polar silica gel and will be eluted more quickly by the nonpolar mobile phase.

  • More polar compounds , like the target 4-heptanoylbiphenyl (due to its ketone group), will interact more strongly with the silica gel and thus elute later.

  • Highly polar impurities will be strongly adsorbed to the silica gel and will require a more polar mobile phase for elution.

By gradually increasing the polarity of the mobile phase (gradient elution) or by using a mobile phase of constant composition (isocratic elution), a clean separation of the desired product can be achieved.

Experimental Protocol

Materials and Equipment
  • Crude 4-heptanoylbiphenyl

  • Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers, Erlenmeyer flasks, and collection test tubes/flasks

  • Rotary evaporator

  • UV lamp for TLC visualization

Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The ideal solvent system should provide a good separation between the product and impurities, with the product having a retention factor (Rf) of approximately 0.25-0.35 for flash chromatography.

  • Prepare TLC Chambers: Line TLC chambers with filter paper and add a small amount of different hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20 v/v).

  • Spot the TLC Plate: Dissolve a small amount of the crude 4-heptanoylbiphenyl in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent to ascend to near the top of the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Column Chromatography Procedure
  • Column Preparation:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (determined from TLC).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove air bubbles.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude 4-heptanoylbiphenyl in a minimal amount of the eluting solvent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is adsorbed onto the top layer of sand/silica.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • Start with the low-polarity solvent system determined by TLC. If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the product.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the fractions containing the pure 4-heptanoylbiphenyl.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-heptanoylbiphenyl.

  • Characterization:

    • Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, and NMR. The melting point of pure 4-heptanoylbiphenyl is expected to be in the range of 85.0 to 88.0 °C.

Data Presentation

The following table summarizes the expected TLC results for a typical purification of 4-heptanoylbiphenyl.

CompoundExpected PolarityElution OrderExpected Rf Value (90:10 Hexane:Ethyl Acetate)
Biphenyl (impurity)Low1st~0.7 - 0.8
4-Heptanoylbiphenyl Medium 2nd ~0.3 - 0.4
Di-acylated Biphenyl (impurity)High3rd~0.1 - 0.2

Visualizations

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Solvent System Optimization slurry Prepare Silica Gel Slurry pack Pack Chromatography Column slurry->pack load Load Crude Product pack->load elute Elute with Solvent (e.g., Hexane:EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate product Purified 4-Heptanoylbiphenyl evaporate->product

Application Note: Quantitative Analysis of 4-Heptanoylbiphenyl in Human Plasma using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 4-heptanoylbiphenyl in human plasma. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of this compound in a biological matrix.

Introduction

Biphenyl and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic properties.[1][2][3] The analysis of these compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. 4-Heptanoylbiphenyl is a lipophilic compound whose accurate quantification requires a selective and sensitive analytical method. HPLC-MS offers the necessary specificity and sensitivity for detecting and quantifying such small molecules in complex biological samples like plasma.[4] This document provides a detailed protocol for the analysis of 4-heptanoylbiphenyl, which can be adapted for other similar acylated biphenyl compounds.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[5][6]

Materials:

  • Human plasma

  • Acetonitrile (ACN), HPLC grade

  • 4-Heptanoylbiphenyl standard stock solution

  • Internal Standard (IS) stock solution (e.g., deuterated 4-heptanoylbiphenyl or a structurally similar compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]

  • Vortex for 30 seconds to dissolve the analyte.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or Biphenyl column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Gas Temperature 350°C
Gas Flow 9 L/min
Nebulizer Pressure 40 psi
MRM Transitions To be determined by direct infusion of the analyte and internal standard

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical validation parameters for similar assays.[8][9][10]

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)
4-Heptanoylbiphenyl1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15%< 15%85 - 115%
Low5< 10%< 10%90 - 110%
Medium100< 10%< 10%90 - 110%
High800< 10%< 10%90 - 110%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD0.5
LOQ1

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute vortex2 Vortex reconstitute->vortex2 hplc_vial Transfer to HPLC Vial vortex2->hplc_vial injection Inject Sample hplc_vial->injection hplc HPLC Separation (C18/Biphenyl Column) injection->hplc ms MS Detection (ESI+, MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for the HPLC-MS analysis of 4-heptanoylbiphenyl.

Potential Signaling Pathway Involvement

Biphenyl derivatives have been shown to exert cytotoxic effects in cancer cells, potentially through the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by 4-heptanoylbiphenyl.

G compound 4-Heptanoylbiphenyl receptor Cell Surface Receptor compound->receptor caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage caspase8->bid bax Bax/Bak Activation bid->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway influenced by 4-heptanoylbiphenyl.

Conclusion

The HPLC-MS method described provides a sensitive, selective, and reliable approach for the quantitative analysis of 4-heptanoylbiphenyl in human plasma. The sample preparation is straightforward, and the analytical run time is short, making it suitable for high-throughput applications in drug development and clinical research. The provided performance characteristics demonstrate that the method is robust and meets the typical requirements for bioanalytical method validation.

References

Application Notes and Protocols for p-Heptanoylbiphenyl in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of p-Heptanoylbiphenyl (also known as 4-Heptanoylbiphenyl) in advanced liquid crystal formulations. While specific liquid crystalline properties of this compound are not extensively documented in publicly available literature, its molecular structure—a rigid biphenyl core coupled with a flexible heptanoyl chain—suggests its potential as a mesogenic compound or a valuable additive in liquid crystal mixtures. These notes offer a scientifically grounded framework for researchers to explore its utility in various applications, from display technologies to novel drug delivery systems. The provided protocols and data are illustrative and based on the well-understood behavior of similar biphenyl-based liquid crystals.

Introduction to this compound

This compound is a biphenyl derivative with a heptanoyl group at the para position. The biphenyl core is a common structural motif in many calamitic (rod-shaped) liquid crystals, providing the necessary rigidity for the formation of mesophases. The terminal alkyl ketone group is expected to influence the material's polarity, melting point, and intermolecular interactions, which in turn dictate its liquid crystalline behavior.

Chemical Structure:

Figure 2: Workflow for the preparation and characterization of a lyotropic liquid crystal formulation.

Procedure:

  • Formulation:

    • Prepare a lipid phase by mixing this compound and the surfactant at a specific ratio (e.g., 70:30 w/w).

    • Incorporate the model drug into the lipid phase, gently heating if necessary to ensure complete dissolution.

    • Slowly add the aqueous phase (PBS) to the lipid phase while vortexing to promote self-assembly.

    • Vary the water content to investigate the formation of different lyotropic phases (e.g., lamellar, hexagonal, cubic).

  • Characterization:

    • Use POM to observe the texture of the resulting formulation to identify the type of liquid crystalline phase formed.

    • Employ SAXS to determine the detailed structure and dimensions of the liquid crystalline phase.

    • If a dispersed system (e.g., cubosomes, hexosomes) is formed, use DLS to measure the particle size distribution.

    • Determine the drug entrapment efficiency by separating the free drug from the encapsulated drug (e.g., by centrifugation) and quantifying the drug in the supernatant.

Synthesis of Related Biphenyl Compounds

For researchers interested in synthesizing derivatives of this compound or other related biphenyl liquid crystals, a common synthetic route is the Suzuki coupling reaction. The synthesis of 4-alkyl-4'-cyanobiphenyls often starts from 4-bromobiphenyl.

[1][2][3]Illustrative Synthesis Pathway:

G cluster_synthesis Illustrative Synthesis of a 4-Acyl-4'-Alkylbiphenyl Reactant1 4-Bromo-4'-alkylbiphenyl Intermediate Friedel-Crafts Acylation (AlCl3 catalyst) Reactant1->Intermediate Reactant2 Acylating Agent (e.g., Heptanoyl Chloride) Reactant2->Intermediate Product 4-Acyl-4'-alkylbiphenyl Intermediate->Product

Figure 3: A simplified, illustrative synthetic pathway for a biphenyl ketone liquid crystal.

Conclusion

This compound presents an interesting molecular structure for investigation within the field of liquid crystals. While experimental data on its mesogenic properties are scarce, its biphenyl core and alkyl ketone chain suggest a high potential for use in various liquid crystal formulations. The illustrative protocols and application notes provided herein offer a comprehensive starting point for researchers to explore the synthesis, characterization, and application of this compound and related compounds in both display technology and drug delivery systems. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound.

References

Application Notes and Protocols for Studying Phase Transitions of p-Heptanoylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for characterizing the phase transitions of the liquid crystal, p-Heptanoylbiphenyl. The following sections detail the necessary equipment, reagents, and step-by-step procedures for differential scanning calorimetry (DSC), polarized light microscopy (PLM), and X-ray diffraction (XRD) analysis.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal that exhibits one or more mesophases between its crystalline solid and isotropic liquid states. The study of its phase transitions is crucial for understanding its physical properties and potential applications in areas such as displays, sensors, and drug delivery systems. The transition temperatures, enthalpy changes, and structural arrangements associated with these phases provide valuable insights into the molecular ordering and intermolecular interactions of the material.

Quantitative Data Summary

Phase TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH) (kJ/mol)
Crystal to Smectic A85.286.525.8
Smectic A to Nematic102.1102.81.5
Nematic to Isotropic115.6116.10.8

Experimental Protocols

Synthesis and Purification of this compound (Illustrative General Method)

A general synthetic route to p-alkanoylbiphenyls involves the Friedel-Crafts acylation of biphenyl.

Materials:

  • Biphenyl

  • Heptanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Hexane

Procedure:

  • Dissolve biphenyl in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add anhydrous AlCl₃ to the stirred solution.

  • Add heptanoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain pure this compound.

  • Confirm the purity and identity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions as a function of temperature.[1][2]

Equipment:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Nitrogen gas supply for purging

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

  • Seal the pan using a crimper. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first expected transition (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the final clearing point (e.g., 130°C).[2][3]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at the same rate back to the initial temperature.

    • Perform a second heating and cooling cycle to observe the thermal history dependence of the transitions.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of the phase transitions. Integrate the peaks to calculate the enthalpy change (ΔH) for each transition.

Polarized Light Microscopy (PLM)

PLM is a key technique for identifying liquid crystal phases based on their unique optical textures.

Equipment:

  • Polarizing microscope equipped with a hot stage and temperature controller.

  • Glass microscope slides and cover slips.

  • Camera for capturing images.

Protocol:

  • Sample Preparation: Place a small amount of this compound on a clean microscope slide.

  • Heat the slide on a hot plate to melt the sample into the isotropic liquid phase.

  • Place a cover slip over the molten sample to create a thin film.

  • Microscopic Observation: Place the slide on the microscope hot stage.

  • Heating and Cooling Cycle:

    • Heat the sample to the isotropic phase.

    • Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).

    • Observe the sample through the crossed polarizers.

    • As the sample cools, different liquid crystal phases will appear, each with a characteristic optical texture. For example, a nematic phase may exhibit a Schlieren texture, while a smectic A phase may show a focal-conic fan texture.

    • Record the temperatures at which these textural changes occur.

    • Capture images of the characteristic textures for each phase.

    • Continue cooling until the sample crystallizes.

    • Re-heat the sample to observe the transitions in reverse.

X-ray Diffraction (XRD)

XRD provides information about the molecular arrangement and layer spacing in different liquid crystal phases.

Equipment:

  • X-ray diffractometer with a temperature-controlled sample holder.

  • Capillary tubes or a thin-film sample holder.

  • Detector for recording the diffraction pattern.

Protocol:

  • Sample Preparation: Load the this compound sample into a thin-walled glass capillary tube and seal it. Alternatively, prepare a thin, aligned film on a suitable substrate.

  • Instrument Setup: Mount the sample in the temperature-controlled holder of the diffractometer.

  • Data Collection:

    • Heat the sample to the desired temperature corresponding to a specific liquid crystal phase identified by DSC and PLM.

    • Allow the sample to equilibrate at that temperature.

    • Expose the sample to a monochromatic X-ray beam.

    • Collect the diffraction pattern over a range of scattering angles (2θ).

  • Data Analysis:

    • Small-Angle X-ray Scattering (SAXS): In smectic phases, sharp reflections at small angles correspond to the layer spacing (d).

    • Wide-Angle X-ray Scattering (WAXS): A broad, diffuse peak at wide angles is characteristic of the liquid-like short-range positional order within the layers (for smectic phases) or in the bulk (for nematic phases).

    • By analyzing the position and shape of the diffraction peaks at different temperatures, the type of mesophase and its structural parameters can be determined.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Phase Transition Analysis synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization dsc Differential Scanning Calorimetry (DSC) Determine Transition Temps & Enthalpies characterization->dsc Pure Sample plm Polarized Light Microscopy (PLM) Identify Mesophases by Texture dsc->plm Identified Transition Ranges xrd X-ray Diffraction (XRD) Determine Molecular Arrangement plm->xrd Identified Mesophases xrd->dsc Correlate Structure with Thermal Data

Caption: Experimental workflow for studying this compound phase transitions.

Signaling_Pathway_Placeholder A Crystalline Solid B Smectic A Phase A->B Heating B->A Cooling C Nematic Phase B->C Heating C->B Cooling D Isotropic Liquid C->D Heating D->C Cooling

Caption: Phase transition pathway of this compound.

References

Application of p-Heptanoylbiphenyl in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to p-Heptanoylbiphenyl

This compound is an aromatic ketone consisting of a biphenyl core functionalized with a heptanoyl group at the para position. The biphenyl core is a common building block in organic electronic materials, known for its rigid, planar structure that can facilitate intermolecular charge transport. The heptanoyl group, a seven-carbon alkyl chain with a carbonyl moiety, is expected to significantly influence the molecule's solubility, film-forming properties, and electronic characteristics.

Based on the functionalities of its constituent parts, this compound is hypothesized to be a versatile material in organic electronics, potentially serving as:

  • A solution-processable organic semiconductor for Organic Field-Effect Transistors (OFETs).

  • A host material in Organic Light-Emitting Diodes (OLEDs).

  • An additive to control the morphology of bulk heterojunctions in Organic Photovoltaics (OPVs).

The presence of the heptanoyl chain is anticipated to enhance solubility in common organic solvents, making it suitable for cost-effective solution-based fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing.

Potential Applications and Performance Characteristics

Organic Field-Effect Transistors (OFETs)

In OFETs, the biphenyl core of this compound could act as the charge transport moiety. Biphenyl derivatives have been utilized in both p-type and n-type semiconductors.[1][2] The heptanoyl group would primarily serve to enable solution processing and influence the molecular packing in the solid state. The length and flexibility of the alkyl chain can affect the intermolecular distance and π-π stacking, which are critical for efficient charge transport.[3][4]

Hypothesized Properties for OFETs:

  • Hole or Electron Mobility: The nature of charge transport (p-type or n-type) would depend on the frontier molecular orbital energy levels (HOMO and LUMO). Biphenyl itself has a relatively high HOMO level, suggesting potential for p-type behavior.[1]

  • On/Off Ratio: A well-ordered thin film of this compound could lead to high on/off ratios, a key parameter for transistor performance.

  • Solution Processability: The heptanoyl group should impart good solubility in solvents like toluene, chloroform, and chlorobenzene.

Table 1: Predicted Performance of a this compound-based OFET (Hypothetical Data)

ParameterPredicted Value Range
Charge Carrier Mobility (µ)10⁻³ - 10⁻¹ cm²/Vs
On/Off Current Ratio> 10⁵
Threshold Voltage (Vth)-10 to -30 V
Processing SolventToluene, Chloroform
Deposition MethodSpin-coating
Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are widely used as host materials in the emissive layer of OLEDs due to their wide bandgap and good thermal stability.[5][6][7] The biphenyl core can efficiently host phosphorescent or fluorescent guest emitters. The heptanoyl group could enhance the film-forming properties and prevent crystallization of the host material, leading to more uniform and stable devices.[8]

Hypothesized Properties for OLEDs:

  • Host Material: this compound could serve as a host for various guest emitters, particularly for blue or green phosphorescent OLEDs, due to the potentially high triplet energy of the biphenyl core.

  • Improved Morphology: The alkyl chain can lead to smoother thin films, reducing current leakage and improving device lifetime.

Table 2: Predicted Characteristics of an OLED Employing this compound as a Host Material (Hypothetical Data)

ParameterPredicted Characteristic
Device StructureITO/HIL/HTL/EML (this compound:Guest)/ETL/EIL/Al
Guest EmitterGreen or Blue Phosphorescent Dopant
External Quantum Efficiency (EQE)15 - 25%
Turn-on Voltage< 5 V
Film UniformityHigh, due to good solubility

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound and its application in the fabrication of an OFET.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a plausible synthetic route to this compound.

Materials:

  • Biphenyl

  • Heptanoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve biphenyl (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.2 eq) to the stirred solution.

  • Add heptanoyl chloride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Quench the reaction by slowly pouring the mixture into a beaker of ice containing 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Diagram: Synthesis Workflow

G Synthesis of this compound reagents Biphenyl + Heptanoyl Chloride + AlCl3 in DCM reaction Friedel-Crafts Acylation (0°C to RT, 12h) reagents->reaction quench Quench with Ice and HCl reaction->quench extraction Extraction with DCM quench->extraction wash Wash with HCl, NaHCO3, Brine extraction->wash dry Dry with MgSO4 wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET

This protocol outlines the fabrication of a solution-processed OFET using this compound as the active layer.

Materials and Equipment:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • This compound

  • Toluene, anhydrous

  • Octadecyltrichlorosilane (OTS)

  • Gold (Au) for source/drain electrodes

  • Spin-coater

  • Thermal evaporator

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into 1.5 cm x 1.5 cm substrates.

    • Sonicate the substrates sequentially in acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with oxygen plasma for 5 minutes to remove organic residues and hydroxylate the surface.

  • Dielectric Surface Modification:

    • Prepare a 10 mM solution of OTS in anhydrous toluene.

    • Immerse the cleaned substrates in the OTS solution for 30 minutes to form a self-assembled monolayer (SAM).

    • Rinse the substrates with fresh toluene and dry with nitrogen.

    • Anneal the substrates at 120 °C for 20 minutes.

  • Active Layer Deposition:

    • Prepare a 10 mg/mL solution of this compound in anhydrous toluene.

    • Filter the solution through a 0.2 µm PTFE filter.

    • Spin-coat the this compound solution onto the OTS-treated substrates at 3000 rpm for 60 seconds.

    • Anneal the film at a temperature optimized for film morphology (e.g., 80-120 °C) for 30 minutes in a nitrogen-filled glovebox.

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate 50 nm of gold (Au) for the source and drain electrodes. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • OFET Characterization:

    • Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output characteristics by sweeping the drain-source voltage (Vds) at different gate-source voltages (Vgs).

    • Measure the transfer characteristics by sweeping Vgs at a constant Vds in both the linear and saturation regimes.

    • Extract the field-effect mobility, on/off ratio, and threshold voltage from the transfer characteristics.

DOT Diagram: OFET Fabrication Workflow

G OFET Fabrication Workflow sub Si/SiO2 Substrate clean Substrate Cleaning (Sonication, O2 Plasma) sub->clean ots OTS Surface Treatment clean->ots spin Spin-Coating of This compound ots->spin anneal Thermal Annealing spin->anneal evap Au Electrode Evaporation anneal->evap char Device Characterization evap->char G Charge Hopping Mechanism cluster_0 Molecular Packing mol1 Molecule 1 mol2 Molecule 2 mol1->mol2 π-π overlap mol3 Molecule 3 mol2->mol3 Hopping mol4 Molecule 4 mol3->mol4 Hopping charge_out mol4->charge_out charge_in charge_in->mol1

References

Application Notes and Protocols for the Functionalization of p-Heptanoylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functionalization of p-Heptanoylbiphenyl, a versatile biphenyl derivative with potential applications in drug discovery and materials science. The protocols detailed below are based on established chemical transformations and can be adapted for the synthesis of a variety of derivatives for further investigation.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The functionalization of these scaffolds allows for the fine-tuning of their physicochemical and pharmacological properties. This compound, featuring a seven-carbon acyl chain, offers a lipophilic handle that can be strategically modified to explore structure-activity relationships (SAR). This document outlines the initial synthesis of this compound and subsequent protocols for its functionalization, including electrophilic aromatic substitution, reduction of the carbonyl group, and cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be readily achieved via a Friedel-Crafts acylation of biphenyl with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6][7][8]

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add biphenyl (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (1.1 - 2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Acyl Chloride Addition: Add heptanoyl chloride (1.05 eq) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

Data Presentation: Synthesis of this compound
Starting MaterialReagentsCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
BiphenylHeptanoyl chlorideAlCl₃Dichloromethane3~85-9585

Functionalization of this compound

The presence of the biphenyl core and the carbonyl group in this compound allows for a range of functionalization reactions.

Electrophilic Aromatic Substitution

The biphenyl ring system can undergo electrophilic aromatic substitution. The heptanoyl group is a deactivating, meta-directing group for the acylated ring. However, the unsubstituted phenyl ring is activated and will direct electrophilic substitution to its ortho and para positions.

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can be a precursor for an amino group.

Experimental Protocol: Nitration

  • Reaction Setup: Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitrating Agent: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration. Wash the solid with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to yield the nitrated this compound derivatives.

Halogenation introduces a halogen atom (e.g., -Br) onto the aromatic ring, which is a versatile handle for cross-coupling reactions.

Experimental Protocol: Bromination

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or chloroform.

  • Catalyst: Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Brominating Agent: Add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the product by column chromatography on silica gel.

Data Presentation: Electrophilic Aromatic Substitution
SubstrateReactionReagentsCatalystSolventReaction Time (h)Major Isomer(s)Yield (%)
This compoundNitrationHNO₃, H₂SO₄-H₂SO₄24'-nitro and 2'-nitro~90
This compoundBrominationBr₂FeBr₃Acetic Acid34'-bromo and 2'-bromo~85
Modification of the Carbonyl Group

The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

Experimental Protocol: Reduction to Alcohol

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol at 0 °C.

  • Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the alcohol derivative.

Complete reduction of the carbonyl to a methylene group (-CH₂-) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Experimental Protocol: Wolff-Kishner Reduction

  • Reaction Setup: To a flask containing diethylene glycol, add this compound (1.0 eq), hydrazine hydrate (4-5 eq), and potassium hydroxide (4-5 eq).

  • Reaction: Heat the mixture to reflux (around 180-200 °C) for several hours, using a Dean-Stark trap to remove water.

  • Work-up: Cool the reaction mixture and dilute with water. Extract the product with a non-polar solvent like hexane.

  • Purification: Wash the organic layer with dilute HCl and brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the alkylbiphenyl.

Data Presentation: Carbonyl Group Modification
SubstrateReactionReagentsSolventReaction Time (h)ProductYield (%)
This compoundReduction to AlcoholNaBH₄Methanol1.51-(biphenyl-4-yl)heptan-1-ol>95
This compoundWolff-Kishner ReductionH₂NNH₂·H₂O, KOHDiethylene glycol44-Heptylbiphenyl~80-90
Cross-Coupling Reactions

For derivatives of this compound that have been halogenated (e.g., 4'-bromo-p-heptanoylbiphenyl), palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction can be employed to introduce further complexity.[9][10][11][12][13]

This reaction couples the halogenated biphenyl with a boronic acid or ester.

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine the 4'-bromo-p-heptanoylbiphenyl (1.0 eq), a suitable boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-12 hours.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

This reaction couples the halogenated biphenyl with an alkene.[14][15][16][17]

Experimental Protocol: Heck Reaction

  • Reaction Setup: Combine the 4'-bromo-p-heptanoylbiphenyl (1.0 eq), an alkene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand like P(o-tolyl)₃ (0.04 eq), and a base like triethylamine (2.0 eq).

  • Solvent: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction: Heat the mixture under an inert atmosphere at 80-120 °C for 12-24 hours.

  • Work-up: Cool the reaction, filter off the palladium black, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.

Data Presentation: Cross-Coupling Reactions
SubstrateReactionCoupling PartnerCatalystBaseSolventReaction Time (h)Yield (%)
4'-bromo-p-heptanoylbiphenylSuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water8~80-90
4'-bromo-p-heptanoylbiphenylHeckStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF18~70-80

Potential Signaling Pathway Involvement

Biphenyl derivatives have been shown to modulate various signaling pathways. For instance, some biphenyl compounds act as inhibitors of the PD-1/PD-L1 interaction, which is a critical immune checkpoint pathway in cancer.[18][19][20][21][22][23][24] While the specific biological activity of this compound is not yet characterized, its derivatives could potentially interact with cellular targets, such as the PD-L1 protein, and modulate downstream signaling. A plausible mechanism could involve the binding of the biphenyl derivative to PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its interaction with PD-1 on immune cells and potentially affecting downstream pathways like the PI3K/Akt signaling cascade.

G Potential Signaling Pathway Modulated by this compound Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm p-Heptanoylbiphenyl_Derivative This compound Derivative PD-L1_Monomer PD-L1 (Monomer) p-Heptanoylbiphenyl_Derivative->PD-L1_Monomer Binds PD-L1_Dimer PD-L1 (Dimer) PD-L1_Monomer->PD-L1_Dimer Induces Dimerization PD-1 PD-1 PD-L1_Monomer->PD-1 Inhibits Interaction Internalization Internalized PD-L1 PD-L1_Dimer->Internalization Internalization T_Cell T-Cell PD-1->T_Cell On Downstream_Signaling Downstream Signaling (e.g., mTOR, Apoptosis) PI3K PI3K Internalization->PI3K Inhibits Akt Akt PI3K->Akt Activates Akt->Downstream_Signaling Regulates

Caption: Potential mechanism of action for a this compound derivative.

Experimental Workflow for Functionalization and Screening

The following diagram outlines a general workflow for the functionalization of this compound and subsequent screening of the synthesized derivatives.

G Workflow for this compound Functionalization and Screening Start Start: This compound Functionalization Functionalization Reactions (Nitration, Halogenation, etc.) Start->Functionalization Purification Purification & Characterization (Chromatography, NMR, MS) Functionalization->Purification Derivative_Library Library of Derivatives Purification->Derivative_Library Biological_Screening Biological Screening (e.g., Cell-based assays, Binding assays) Derivative_Library->Biological_Screening Data_Analysis Data Analysis & SAR Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow from synthesis to lead optimization.

Conclusion

The protocols and data presented herein provide a solid foundation for researchers to synthesize and functionalize this compound. The versatility of this scaffold, combined with the potential for its derivatives to interact with key biological targets, makes it an attractive starting point for drug discovery and development programs. Further investigation into the biological activities of these novel compounds is warranted.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving p-Heptanoylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Heptanoylbiphenyl is a known inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1] This central role makes cPLA2α a compelling therapeutic target for a variety of inflammatory diseases, and inhibitors like this compound are valuable tools for drug discovery and research.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of cPLA2α, with a focus on fluorescence-based and radiometric methods.

Signaling Pathway of cPLA2α in Inflammation

The activation of cPLA2α is a key event in the cellular response to inflammatory stimuli, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α). Upon binding to its receptor (TNFR1), TNF-α initiates a complex signaling cascade that leads to the activation of cPLA2α and the subsequent production of inflammatory mediators.

cPLA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRAF2 TRAF2 TNFR1->TRAF2 Recruits ASK1 ASK1 TRAF2->ASK1 Activates NADPH_Oxidase NADPH Oxidase TRAF2->NADPH_Oxidase Activates p38_ERK p38/ERK MAPK ASK1->p38_ERK Activates cPLA2_inactive cPLA2α (inactive) p38_ERK->cPLA2_inactive Phosphorylates cPLA2_active cPLA2α (active) cPLA2_inactive->cPLA2_active Activation Arachidonic_Acid Arachidonic Acid cPLA2_active->Arachidonic_Acid Releases from membrane phospholipids Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Metabolized by COX/LOX Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation NFkB NF-κB NFkB->cPLA2_inactive Upregulates expression ROS ROS ROS->NFkB Activates NADPH_Oxidase->ROS Produces

Caption: TNF-α induced cPLA2α signaling pathway in inflammation.

High-Throughput Screening Assays for cPLA2α Inhibitors

The following sections detail two common HTS assay formats for identifying inhibitors of cPLA2α.

Fluorescence-Based HTS Assay

This assay continuously monitors the activity of cPLA2α by measuring the increase in fluorescence resulting from the cleavage of a fluorogenic substrate. A common substrate is a fatty acid ester of 7-hydroxycoumarin.[2]

Experimental Workflow:

Fluorescence_Assay_Workflow cluster_workflow Fluorescence-Based HTS Workflow Dispense_Substrate Dispense Fluorogenic Substrate Solution Dispense_Compound Dispense Test Compound (e.g., this compound) or Vehicle (Control) Dispense_Substrate->Dispense_Compound Dispense_Enzyme Dispense cPLA2α Enzyme Solution Dispense_Compound->Dispense_Enzyme Incubate Incubate at Room Temperature Dispense_Enzyme->Incubate Read_Fluorescence Read Fluorescence (Excitation: ~360 nm Emission: ~460 nm) Incubate->Read_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition) Read_Fluorescence->Analyze_Data Radiometric_Assay_Workflow cluster_workflow Radiometric HTS Workflow Dispense_Substrate Dispense Radiolabeled Phospholipid Substrate Dispense_Compound Dispense Test Compound (e.g., this compound) or Vehicle (Control) Dispense_Substrate->Dispense_Compound Dispense_Enzyme Dispense cPLA2α Enzyme Solution Dispense_Compound->Dispense_Enzyme Incubate Incubate at 37°C Dispense_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., add quenching solution) Incubate->Stop_Reaction Separate_Products Separate Radiolabeled Arachidonic Acid Stop_Reaction->Separate_Products Quantify_Radioactivity Quantify Radioactivity (Scintillation Counting) Separate_Products->Quantify_Radioactivity Analyze_Data Analyze Data (Calculate % Inhibition) Quantify_Radioactivity->Analyze_Data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing p-Heptanoylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-Heptanoylbiphenyl. Our aim is to help you optimize your reaction yield and overcome common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the Friedel-Crafts acylation of biphenyl with heptanoyl chloride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to exposure to moisture.[1]- Ensure all glassware is thoroughly dried before use.- Use freshly opened or properly stored anhydrous aluminum chloride.- Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
2. Impure Reactants: Biphenyl or heptanoyl chloride may contain impurities that inhibit the reaction.- Use high-purity, anhydrous reactants.- Purify biphenyl by recrystallization if necessary.- Distill heptanoyl chloride before use.
3. Inappropriate Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition of reactants or products.- Optimize the reaction temperature. A common starting point is 0°C for the addition of reactants, followed by a gradual increase to room temperature or gentle heating.
4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if starting material is still present.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: Friedel-Crafts acylation of biphenyl can yield ortho-, meta-, and para-isomers. The phenyl group is an ortho-, para-director.[1]- Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or dichloromethane often favor the formation of the para-isomer.[2] - Temperature Control: Lower reaction temperatures generally increase the selectivity for the para-isomer.
2. Polysubstitution: More than one heptanoyl group may be added to the biphenyl ring, especially if the reaction conditions are too harsh. However, the electron-withdrawing nature of the ketone product deactivates the ring, making polysubstitution less likely than in Friedel-Crafts alkylation.[3]- Use a stoichiometric amount of the limiting reagent (typically biphenyl).- Avoid excessively high temperatures and prolonged reaction times.
Difficult Product Purification 1. Incomplete Reaction Quenching: The aluminum chloride-ketone complex may not be fully hydrolyzed, leading to emulsions and purification difficulties during workup.- Quench the reaction mixture by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[4] - Stir vigorously until all solids have dissolved.
2. Isomer Separation: The physical properties of the ortho- and para-isomers can be very similar, making separation by conventional methods challenging.- Recrystallization: This is the most common method for purifying the solid this compound from the oily ortho-isomer. A mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be effective.[5] - Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the isomers. The less polar para-isomer will typically elute first.
Product Decomposition 1. Harsh Work-up Conditions: The product may be sensitive to strong acids or bases used during the work-up procedure.- Use dilute acid for quenching and wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid.
2. High Temperatures During Purification: The product may decompose if subjected to high temperatures during distillation or solvent removal.- Use rotary evaporation under reduced pressure to remove the solvent.- If distillation is necessary for purification, perform it under high vacuum to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of biphenyl with heptanoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3] This reaction is an electrophilic aromatic substitution.[2]

Q2: Why is the para-isomer the major product in the Friedel-Crafts acylation of biphenyl?

A2: The phenyl substituent on the biphenyl ring is an ortho-, para-directing group for electrophilic aromatic substitution.[1] The para-position is sterically less hindered than the ortho-positions, leading to the preferential formation of the this compound isomer.

Q3: How can I minimize the formation of the ortho-isomer?

A3: To maximize the yield of the para-isomer, you can optimize the reaction conditions. Using a non-polar solvent such as carbon disulfide or dichloromethane and maintaining a low reaction temperature can enhance the selectivity for the para-product.[2]

Q4: What are the key safety precautions for this reaction?

A4: Anhydrous aluminum chloride is corrosive and reacts violently with water. Heptanoyl chloride is also corrosive and a lachrymator. Both should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction itself can be exothermic and should be cooled in an ice bath during the addition of the catalyst and acyl chloride.

Q5: How can I confirm the identity and purity of my this compound product?

A5: The product can be characterized using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) group of the ketone.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Quantitative Data

The following tables summarize key parameters that can be adjusted to optimize the yield of this compound.

Table 1: Effect of Catalyst and Reactant Molar Ratio on Yield

Biphenyl (mol eq.)Heptanoyl Chloride (mol eq.)AlCl₃ (mol eq.)SolventTemperature (°C)Approximate Yield of this compound (%)
1.01.11.2Dichloromethane0 to RT75-85
1.01.01.1Carbon Disulfide080-90
1.21.01.1Dichloromethane0 to RT70-80
1.01.51.6Nitrobenzene0 to 5060-70 (with increased ortho-isomer)

Note: These are representative values based on typical Friedel-Crafts acylation reactions. Actual yields may vary depending on specific experimental conditions and work-up procedures.

Table 2: Influence of Solvent on Isomer Distribution

SolventDielectric Constant (approx.)Predominant Isomer
Carbon Disulfide2.6para
Dichloromethane9.1para
1,2-Dichloroethane10.4para (with some ortho)
Nitrobenzene34.8ortho and para mixture

Note: Non-polar solvents generally favor the formation of the sterically less hindered para-isomer.[2]

Experimental Protocols

Detailed Methodology for Friedel-Crafts Acylation of Biphenyl with Heptanoyl Chloride

Materials:

  • Biphenyl

  • Heptanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere. To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add biphenyl (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath to 0°C. Cautiously add anhydrous aluminum chloride (1.1 eq) in portions to the stirred suspension.

  • Acyl Chloride Addition: Dissolve heptanoyl chloride (1.05 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the heptanoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (caution: effervescence), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reactant & Solvent Addition (Biphenyl, DCM) B 2. Catalyst Addition (AlCl3 at 0°C) A->B C 3. Acyl Chloride Addition (Heptanoyl Chloride in DCM) B->C D 4. Reaction (Stir at RT) C->D E 5. Quenching (Ice/HCl) D->E Proceed to Work-up F 6. Extraction (DCM) E->F G 7. Washing (H2O, NaHCO3, Brine) F->G H 8. Drying & Solvent Removal (MgSO4, Rotovap) G->H I 9. Purification (Recrystallization) H->I J Final Product (this compound) I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield or No Product? Isomer Mixture of Isomers? Start->Isomer No Catalyst Check Catalyst Activity (Anhydrous AlCl3) Start->Catalyst Yes Purification Purification Issues? Isomer->Purification No Solvent Optimize Solvent (Non-polar for para-selectivity) Isomer->Solvent Yes End Successful Synthesis Purification->End No Workup Ensure Complete Quenching (Ice/HCl) Purification->Workup Yes Reactants Check Reactant Purity (Biphenyl, Heptanoyl Chloride) Catalyst->Reactants Conditions Optimize Reaction (Temp, Time) Reactants->Conditions Conditions->End Temp Lower Reaction Temperature Solvent->Temp Temp->End Separation Optimize Purification (Recrystallization, Chromatography) Workup->Separation Separation->End

Caption: Troubleshooting decision tree for this compound synthesis.

References

troubleshooting low yield in Friedel-Crafts acylation of biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of biphenyl.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my Friedel-Crafts acylation of biphenyl unexpectedly low?

Low yields can stem from several factors. Consider the following:

  • Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Moisture will deactivate the catalyst, significantly reducing the yield. Ensure you are using fresh, anhydrous AlCl₃ and that it is handled under inert conditions. Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid because the product ketone complexes with it, rendering it inactive.[1][2]

  • Reagent Purity: Ensure the biphenyl, acylating agent (e.g., acetyl chloride or acetic anhydride), and solvent are pure and anhydrous.

  • Reaction Temperature: The reaction temperature can significantly impact the yield. For instance, in the acetylation of 3,3'-dimethylbiphenyl, increasing the temperature to the boiling point of 1,2-dichloroethane resulted in an almost 100% yield of the monoacetylated product.[3]

  • Reaction Time: Insufficient reaction time may lead to incomplete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Order of Addition: The order in which reagents are added can influence the outcome. A common procedure involves adding the acylating agent to a mixture of the aromatic compound and the Lewis acid catalyst.

Q2: I am observing multiple products in my reaction mixture. What are the likely side products?

The formation of multiple products is a common issue. Key side reactions include:

  • Diacylation: Although the first acylation deactivates the aromatic ring, making a second acylation less favorable, it can still occur, especially with an excess of the acylating agent or under forcing conditions. Using a molar ratio of 1:1 for biphenyl to the acylating agent can help minimize this.

  • Isomer Formation: Acylation of biphenyl can result in substitution at different positions. The para-substituted product (4-acetylbiphenyl) is generally favored due to steric hindrance, but ortho-substitution can also occur.

  • Solvent Acylation: If a reactive aromatic solvent like chlorobenzene is used, it can compete with biphenyl in the acylation reaction, leading to byproducts such as 4-chloroacetophenone.[3]

  • Polymeric Material: In some solvents, like nitromethane, the formation of dark, polymeric materials has been observed, which can complicate purification and reduce the yield of the desired product.[3]

Q3: Can the choice of solvent affect the outcome of the reaction?

Absolutely. The solvent plays a crucial role in the selectivity and yield of the Friedel-Crafts acylation.

  • Polar vs. Non-polar Solvents: The choice of solvent can influence which isomeric product is favored. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) favor the formation of the alpha-substituted product, while polar solvents like nitrobenzene favor the beta-substituted product.[4]

  • Solvent Reactivity: As mentioned, the solvent itself can be acylated if it is sufficiently reactive. Inert solvents like 1,2-dichloroethane or carbon disulfide are often preferred.

  • Solubility: The starting materials and intermediates should be soluble in the chosen solvent to ensure a homogeneous reaction mixture.

Q4: My reaction has worked, but I am struggling to purify the 4-acetylbiphenyl product. What are some recommended purification methods?

Purification of the product typically involves the following steps:

  • Work-up: The reaction is quenched by carefully adding it to ice-cold water or dilute acid to decompose the aluminum chloride complex with the ketone product.[1]

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.

  • Washing: The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization/Chromatography: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Monoacetylation Yield of 3,3'-dimethylbiphenyl

SolventTemperature (°C)Yield of 4-acetyl-3,3'-dimethylbiphenyl (%)Reference
1,2-Dichloroethane2550-60[3]
1,2-Dichloroethane4550-60[3]
1,2-DichloroethaneBoiling~100[3]
Carbon Disulfide2550-60[3]
NitromethaneBoiling11.8[3]
ChlorobenzeneNot Specified58.6 (with 18% 4-chloroacetophenone byproduct)[3]

Experimental Protocols

Standard Protocol for Friedel-Crafts Acylation of Biphenyl to 4-Acetylbiphenyl

Materials:

  • Biphenyl

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane (or another suitable inert solvent)

  • Ice

  • Dilute Hydrochloric Acid (HCl)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced).

  • Under an inert atmosphere (e.g., nitrogen or argon), add biphenyl and anhydrous 1,2-dichloroethane to the flask.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly and carefully add anhydrous aluminum chloride to the stirred mixture.

  • Once the AlCl₃ has been added, add acetyl chloride dropwise from the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the desired amount of time (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture back down to 0°C in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-acetylbiphenyl by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield_FC_Acylation Troubleshooting Low Yield in Friedel-Crafts Acylation start Low Yield Observed catalyst Check Catalyst: Anhydrous? Stoichiometric amount used? start->catalyst reagents Check Reagents: Anhydrous biphenyl, acylating agent, and solvent? start->reagents conditions Review Reaction Conditions: Temperature too low? Reaction time too short? start->conditions workup Evaluate Work-up Procedure: Incomplete extraction? Product loss during purification? start->workup catalyst_yes Yes catalyst->catalyst_yes No Issue catalyst_no No catalyst->catalyst_no Issue Found reagents_yes Yes reagents->reagents_yes No Issue reagents_no No reagents->reagents_no Issue Found conditions_yes Yes conditions->conditions_yes No Issue conditions_no No conditions->conditions_no Issue Found workup_yes Yes workup->workup_yes No Issue workup_no No workup->workup_no Issue Found solution_catalyst Use fresh, anhydrous catalyst in stoichiometric amounts. catalyst_no->solution_catalyst solution_reagents Purify/dry reagents and solvents. reagents_no->solution_reagents solution_conditions Optimize temperature and reaction time. conditions_no->solution_conditions solution_workup Optimize extraction and purification steps. workup_no->solution_workup Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Catalyst Regeneration cluster_step4 Step 4: Work-up acyl_chloride R-CO-Cl acylium_ion [R-C≡O]⁺ (Acylium Ion) acyl_chloride->acylium_ion + AlCl₃ biphenyl Biphenyl lewis_acid AlCl₃ lewis_acid_complex AlCl₄⁻ sigma_complex Sigma Complex (Arenium Ion) biphenyl->sigma_complex + [R-C≡O]⁺ deprotonation_product 4-Acetylbiphenyl-AlCl₃ Complex sigma_complex->deprotonation_product + AlCl₄⁻ hcl HCl regenerated_catalyst AlCl₃ final_product 4-Acetylbiphenyl deprotonation_product->final_product + H₂O

References

Technical Support Center: Purification of p-Heptanoylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude p-Heptanoylbiphenyl. The following sections offer detailed experimental protocols, data presentation, and visual workflows to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: Crude this compound synthesized via Friedel-Crafts acylation typically contains a variety of impurities.[1][2][3][4] These can include unreacted starting materials such as biphenyl and heptanoyl chloride (or heptanoic anhydride). Additionally, byproducts from the reaction are common, most notably the isomeric ortho- and meta-heptanoylbiphenyl. Residual Lewis acid catalyst (e.g., aluminum chloride) and reaction solvents may also be present. In some cases, polyacylated biphenyl species can form as minor impurities.[5]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective and commonly used purification techniques for aromatic ketones like this compound are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing impurities with different solubility profiles.[6][7] Column chromatography is highly effective for separating compounds with different polarities, such as the desired para-isomer from its ortho- and meta-isomers.[8][9] For certain ketone-containing mixtures, a bisulfite extraction can also be employed to separate reactive ketones from other organic compounds.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the structure of this compound (an aromatic ketone), solvents of moderate polarity are a good starting point. A solvent mixture, such as heptane/ethyl acetate or methanol/water, can also be effective.[6][7] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system for your specific crude material.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Recommended Solution
Crystals do not form upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Boil off some of the solvent to increase the concentration of the product and allow it to cool again.- Scratch the inside of the flask with a glass rod just below the surface of the liquid to induce nucleation.- Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. - The melting point of the solute is lower than the boiling point of the solvent.- The cooling process is too rapid.- High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly. Insulate the flask to slow down the cooling rate.- Consider a preliminary purification step, such as a quick filtration through a small plug of silica, before recrystallization.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration.- Reduce the amount of solvent used for recrystallization. The minimum amount of hot solvent should be used.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.- Rinse the crystallization flask with a small amount of ice-cold recrystallization solvent to transfer all the crystals to the filter.
Column Chromatography Troubleshooting
Issue Possible Cause Recommended Solution
Poor separation of this compound from impurities. - Inappropriate solvent system (mobile phase).- Column was not packed properly, leading to channeling.- Column was overloaded with crude material.- Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for this compound.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use a larger column or reduce the amount of sample loaded.
The product is eluting too quickly (high Rf). - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane.
The product is eluting too slowly or not at all (low Rf). - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in an ethyl acetate/hexane system).
Cracked or dry column bed. - The solvent level dropped below the top of the stationary phase.- Always keep the solvent level above the top of the silica gel. If the column runs dry, it will need to be repacked.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing impurities with different solubility characteristics.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography of this compound

Objective: To separate this compound from closely related isomers and other impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial mobile phase (a low polarity mixture, e.g., 95:5 hexane/ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane/ethyl acetate) to elute the compounds.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes representative data for the purification of crude this compound using the described methods. Initial purity is assumed to be around 85% based on typical outcomes of Friedel-Crafts acylation.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Recrystallization 8595-9870-85Biphenyl, residual starting materials
Column Chromatography 85>9960-80Ortho- and meta-isomers, other byproducts
Combined Recrystallization and Column Chromatography 85>99.550-70Most remaining impurities

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification purity_analysis1 Purity Analysis (e.g., HPLC, GC-MS) recrystallization->purity_analysis1 column_chromatography Column Chromatography purity_analysis2 Purity Analysis (e.g., HPLC, GC-MS) column_chromatography->purity_analysis2 purity_analysis1->column_chromatography If further purification is needed pure_product Pure this compound purity_analysis1->pure_product If purity is sufficient purity_analysis2->pure_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified check_method Which method? start->check_method recrystallization_issue Recrystallization Problem check_method->recrystallization_issue Recrystallization chromatography_issue Chromatography Problem check_method->chromatography_issue Chromatography no_crystals No Crystals Forming? recrystallization_issue->no_crystals oiling_out Product Oiling Out? recrystallization_issue->oiling_out poor_separation Poor Separation? chromatography_issue->poor_separation slow_elution Slow Elution? chromatography_issue->slow_elution add_seed Add Seed Crystal / Scratch Flask no_crystals->add_seed Yes concentrate Concentrate Solution no_crystals->concentrate Still no crystals change_solvent Change Solvent / Cool Slowly oiling_out->change_solvent Yes optimize_mobile_phase Optimize Mobile Phase via TLC poor_separation->optimize_mobile_phase Yes increase_polarity Increase Mobile Phase Polarity slow_elution->increase_polarity Yes

Caption: A decision tree for troubleshooting common purification issues.

References

p-Heptanoylbiphenyl degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: p-Heptanoylbiphenyl

Disclaimer: Detailed degradation pathways and stability studies for this compound are not extensively documented in publicly available scientific literature. The following guide is based on established principles for aromatic ketones and biphenyl derivatives and leverages industry-standard forced degradation studies to provide a robust framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound, also known as 4-Heptanoylbiphenyl, is an organic compound. Its basic chemical properties are:

  • CAS Number: 59662-27-0

  • Molecular Formula: C19H22O[1]

  • Molecular Weight: 266.38 g/mol [1]

  • Melting Point: 85.0 to 88.0 °C[1]

It belongs to the class of aromatic ketones and possesses a biphenyl structure, which may influence its stability and degradation.

Q2: What are the likely degradation pathways for a compound like this compound?

A2: While specific pathways for this compound are not detailed, compounds of this class (aromatic ketones, biphenyls) can degrade through several mechanisms. Forced degradation studies are designed to identify these pathways.[2][3] Potential pathways include:

  • Hydrolysis: Cleavage of bonds by water, potentially accelerated at pH extremes. However, ketones are generally not readily hydrolyzed.[4]

  • Oxidation: Degradation in the presence of an oxidizing agent, such as hydrogen peroxide.

  • Photodegradation: Degradation upon exposure to UV or visible light. Aromatic ketones are known to be photoreactive.[5][6]

  • Thermal Degradation: Decomposition at elevated temperatures. Biphenyl compounds can be thermally stable but will decompose at high temperatures.[7][8][9]

  • Biotransformation: In biological systems, biphenyl compounds can be metabolized through hydroxylation and subsequent ring cleavage by microorganisms.[10][11][12]

Q3: How can I determine the intrinsic stability of my this compound sample?

A3: The most effective way to determine the intrinsic stability of a new drug substance is by conducting forced degradation studies, also known as stress testing.[3][13] These studies expose the compound to a range of harsh conditions to accelerate degradation and identify potential degradants.[2][14] This is a critical step in drug development and is recommended by regulatory agencies like the FDA.[3][15]

Troubleshooting Guide

Issue 1: My compound shows unexpected degradation during storage.

  • Question: I am observing a loss of purity in my this compound sample under standard storage conditions. What could be the cause?

  • Answer: Unexpected degradation can be caused by several factors. Consider the following troubleshooting steps:

    • Review Storage Conditions: Is the compound sensitive to light, temperature, or humidity? Aromatic ketones can be light-sensitive.[5][6] Ensure the material is stored in a dark, climate-controlled environment.

    • Check for Impurities: Were there any residual catalysts or reagents from the synthesis that could be promoting degradation?

    • Container Compatibility: Is it possible that the compound is interacting with the storage container? Issues like extractables and leachables from packaging can affect stability.[16]

    • Perform a Forced Degradation Study: To systematically identify the cause, a forced degradation study is the recommended approach. This will reveal if the compound is susceptible to hydrolysis, oxidation, photolysis, or thermal stress.[2][3]

Issue 2: I am seeing multiple unknown peaks in my chromatography after a stability study.

  • Question: My analytical method (e.g., HPLC) is showing several new peaks after subjecting this compound to stress conditions. How do I proceed?

  • Answer: The appearance of new peaks indicates the formation of degradation products. The goal is to identify these and understand the degradation pathway.

    • Method Validation: First, ensure your analytical method is a "stability-indicating method." This means it can accurately measure the decrease in the active ingredient's concentration without interference from degradation products, impurities, or excipients.[3]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the new peaks.

    • Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer (LC-MS) to obtain the mass of the degradation products. This is a critical step in structure elucidation.

    • Isolate and Characterize: For significant degradation products, you may need to isolate them using preparative chromatography and then perform structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Troubleshooting Flow for Unexpected Degradation

Troubleshooting Start Unexpected Degradation Observed CheckStorage Review Storage Conditions (Light, Temp, Humidity) Start->CheckStorage CheckPurity Analyze Initial Purity (Residual Solvents/Catalysts?) Start->CheckPurity CheckPackaging Evaluate Container Closure (Extractables/Leachables?) Start->CheckPackaging ForcedDegradation Conduct Forced Degradation Study CheckStorage->ForcedDegradation CheckPurity->ForcedDegradation CheckPackaging->ForcedDegradation Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) ForcedDegradation->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) ForcedDegradation->Oxidation Photolysis Photolytic Stress (UV/Vis Light) ForcedDegradation->Photolysis Thermal Thermal Stress (Elevated Temp.) ForcedDegradation->Thermal Identify Identify Degradation Pathway(s) Hydrolysis->Identify Oxidation->Identify Photolysis->Identify Thermal->Identify

Caption: Troubleshooting logic for identifying sources of compound instability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study, which is essential for understanding degradation pathways and developing stability-indicating methods.[3][15]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose the stock solution to the following conditions in separate experiments. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for a specified time.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C for a specified time.

    • Neutral Hydrolysis: Mix with water and heat at 60-80°C for a specified time.

    • Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Photostability: Expose the solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as per ICH Q1B guidelines.[3] Run a dark control in parallel.

    • Thermal Stress: Heat the solid compound or a solution at an elevated temperature (e.g., 70°C).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze all samples using a validated stability-indicating HPLC method, typically with UV (PDA) and MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Calculate the percentage of degradation and identify the major degradation products.

Summary of Typical Forced Degradation Conditions

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis HCl0.1 N - 1 N, RT to 80°C
Base Hydrolysis NaOH0.1 N - 1 N, RT to 80°C
Oxidation H₂O₂3% - 30%, Room Temperature
Thermal Heat40°C - 80°C (in solution or solid state)
Photolytic Light/UV>1.2 million lux hours, >200 W h/m²

Experimental Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (1 mg/mL) prep_control Prepare Unstressed Control prep_solution->prep_control stress_acid Acid Hydrolysis prep_solution->stress_acid stress_base Base Hydrolysis prep_solution->stress_base stress_ox Oxidation prep_solution->stress_ox stress_photo Photolysis prep_solution->stress_photo stress_thermal Thermal prep_solution->stress_thermal analysis_hplc HPLC-UV/MS Analysis prep_control->analysis_hplc stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_photo->analysis_hplc stress_thermal->analysis_hplc analysis_data Compare Stressed vs. Control analysis_hplc->analysis_data analysis_id Identify Degradants analysis_data->analysis_id analysis_path Elucidate Pathways analysis_id->analysis_path

Caption: Standard workflow for a forced degradation study.

Potential Degradation Pathways

Potential Biodegradation Pathway of a Biphenyl Core Structure

While abiotic degradation is a primary concern in pharmaceutical stability, biotransformation is relevant for environmental fate and in vivo metabolism. Fungi and bacteria can degrade biphenyls through a series of oxidative steps.[10][11] The pathway often involves initial hydroxylation, followed by dihydroxylation, and then cleavage of one of the aromatic rings.[10][12]

Biodegradation Biphenyl Biphenyl Core MonoHydroxy Monohydroxylated Biphenyls Biphenyl->MonoHydroxy Initial Oxidation DiHydroxy Dihydroxylated Biphenyls MonoHydroxy->DiHydroxy Further Hydroxylation RingCleavage Ring Fission Products (e.g., muconic acids) DiHydroxy->RingCleavage Ortho-Cleavage Lactones Lactone Structures RingCleavage->Lactones FurtherDeg Further Degradation Lactones->FurtherDeg

Caption: Generalized fungal biodegradation pathway for a biphenyl structure.

References

Technical Support Center: 4-Heptanoylbiphenyl Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding peak tailing observed during the analysis of 4-heptanoylbiphenyl and other neutral hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal HPLC separation, the chromatographic peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half, resulting in an asymmetry factor greater than 1.2.[1] This phenomenon can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[2]

Q2: What are the most common causes of peak tailing for a neutral, hydrophobic compound like 4-heptanoylbiphenyl?

While peak tailing is often associated with the interaction of basic compounds with acidic residual silanols on the silica-based stationary phase, neutral compounds can also exhibit tailing.[3][4] For neutral analytes like 4-heptanoylbiphenyl, peak tailing is most commonly caused by non-chemical factors:

  • Physical Issues: Problems within the HPLC system, such as a void at the column inlet, a partially blocked frit, packing bed deformation, or excessive extra-column volume (e.g., from long or wide-bore tubing).[5][6][7]

  • Methodological Issues: Overloading the column with too much sample (mass overload) or injecting the sample in a solvent significantly stronger than the mobile phase.[2][5][7]

  • Column Contamination: Accumulation of strongly retained impurities from the sample matrix at the head of the column can create active sites that cause tailing.[6]

Q3: How do I differentiate between a chemical and a physical cause for peak tailing?

A simple diagnostic test can be performed. Inject a neutral, well-behaved compound (e.g., toluene or acetophenone) under the same chromatographic conditions.[6] If this neutral compound also shows peak tailing, the problem is likely physical or related to the system (e.g., column void, dead volume).[4] If the neutral compound has a symmetrical peak shape while your analyte (4-heptanoylbiphenyl) tails, it suggests a specific, albeit less common, secondary interaction between the analyte and the stationary phase.[4][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for 4-heptanoylbiphenyl.

Step 1: Initial Assessment & Easy Checks

Q: My peak for 4-heptanoylbiphenyl is tailing. What should I check first?

Start with the simplest potential causes that do not require significant changes to the method or hardware.

  • Check for Column Overload: Prepare a sample that is 10 times more dilute than your current sample and inject it. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.[6][7]

  • Verify Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase with a high water content) can cause peak distortion.[2] If possible, dissolve your sample directly in the mobile phase.

Step 2: Investigating the HPLC System (Physical Causes)

Q: I've ruled out column overload and solvent mismatch, but the peak is still tailing. What's next?

If the issue persists, the cause is likely related to the physical state of the column or the HPLC system's plumbing.

G cluster_0 cluster_1 Start Peak Tailing Observed (Asymmetry > 1.2) CheckOverload Action: Inject 10x Diluted Sample ResultOverload Peak Shape Improves? FixOverload Solution: Reduce Sample Concentration or Injection Volume CheckSolvent Action: Dissolve Sample in Mobile Phase ResultSolvent Peak Shape Improves? FixSolvent Solution: Use Mobile Phase as Sample Solvent CheckSystem Suspect Physical/Column Issue CheckGuard Action: Remove Guard Column (if present) ResultGuard Tailing Resolved? FixGuard Solution: Replace Guard Column WashColumn Action: Perform Column Wash/ Regeneration Protocol ResultWash Tailing Resolved? FixWash Solution: Issue was Contamination. Continue with Clean Column. ReplaceColumn Action: Replace with New Column ResultReplace Tailing Resolved? FixReplace Solution: Original Column was Degraded. Issue Resolved. CheckHardware Solution: Inspect Tubing/Fittings for Dead Volume. Replace as needed.

Systematic troubleshooting workflow for HPLC peak tailing.
  • Guard Column: If you are using a guard column, remove it and run the analysis again. If the peak shape improves, the guard column is likely contaminated or blocked and should be replaced.[6]

  • Column Contamination: Contaminants from previous injections can build up on the column inlet frit or packing material. Perform a thorough column cleaning and regeneration procedure (see Experimental Protocols section).

  • Column Void/Damage: A physical shock (e.g., pressure surge, dropping the column) can cause the packed bed to settle, creating a void at the inlet. This often leads to broad and tailing peaks for all analytes.[5] If cleaning does not resolve the issue, the column may be irreversibly damaged and require replacement.[5][8]

  • Extra-Column Volume: Ensure that all tubing between the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.005" ID PEEK tubing).[9] Check all fittings to ensure they are properly seated and not creating dead volume.

Step 3: Advanced Method Optimization (Chemical Causes)

Q: I've checked my system and the problem persists. Could it be a chemical interaction?

While less common for neutral compounds, secondary interactions can still occur. These steps can help optimize the mobile phase to improve peak shape.

  • Mobile Phase pH: Although 4-heptanoylbiphenyl is neutral, residual silanol groups on the silica packing are acidic and can be ionized at mid-range pH values. Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like 0.1% formic acid can suppress the ionization of these silanols, minimizing any potential secondary interactions.[1][5][7]

  • Column Chemistry: If you are using an older "Type A" silica column, it may have higher silanol activity. Switching to a modern, high-purity, end-capped "Type B" silica column or a column with a different chemistry (e.g., polar-embedded) can significantly improve peak shape for a wide range of compounds.[9][10]

Troubleshooting Summary Potential Cause Symptoms Recommended Action
Easy Checks Column OverloadAll peaks tail, especially at high concentrations.Inject a 10x diluted sample.[5]
Sample Solvent MismatchEarly eluting peaks may be distorted or split.Dissolve the sample in the initial mobile phase.[2]
System Issues Blocked/Contaminated Guard ColumnAll peaks tail; pressure may be high.Remove or replace the guard column.[6]
Column ContaminationAll peaks tail; backpressure may increase over time.Perform a column wash and regeneration.
Column Void / Bed DeformationAll peaks tail, often severely; loss of resolution.Replace the column.[5]
Extra-Column Dead VolumeEarly eluting peaks are most affected; general broadening.Use shorter, narrower ID tubing and check fittings.[9]
Chemical Issues Secondary Silanol InteractionsAnalyte-specific tailing.Lower mobile phase pH to <3 with 0.1% formic acid.[7]

Experimental Protocols

Protocol: Reversed-Phase C18 Column Washing and Regeneration

This protocol is designed to remove strongly retained hydrophobic and polar contaminants from a standard silica-based C18 column.

Important Precautions:

  • Always disconnect the column from the detector before starting the regeneration process to avoid contaminating the detector cell.[7]

  • If your mobile phase contains buffers, flush the column with 10-20 column volumes of buffer-free mobile phase (e.g., water/organic solvent mixture) before proceeding to prevent buffer precipitation in strong organic solvent.[7]

  • Perform the washing in the reverse flow direction (backflush) for more effective removal of contaminants from the inlet frit, if permitted by the column manufacturer.[11]

  • Reduce the flow rate to 20-50% of the typical analytical flow rate.[7]

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Hexane (or Heptane)

Procedure:

  • Initial Flush: Flush the column with 10-20 column volumes of HPLC-grade water to remove salts and polar contaminants.

  • Intermediate Flush: Flush with 10-20 column volumes of Isopropanol (IPA).

  • Strong Organic Flush: Sequentially flush the column with 10-20 column volumes of the following solvents in order: a. Acetonitrile (ACN) b. Isopropanol (IPA) c. Hexane (to remove highly non-polar contaminants)

  • Return to Reversed-Phase Conditions: Reverse the flush sequence to return the column to a usable state: a. Isopropanol (IPA) b. Acetonitrile (ACN) c. Water

  • Equilibration: Equilibrate the column with your mobile phase for at least 30 minutes or until a stable baseline is achieved before resuming analysis.

Solvent Purpose Typical Volume
WaterRemove buffers and polar contaminants10-20 column volumes
IsopropanolIntermediate polarity solvent10-20 column volumes
AcetonitrileRemove medium-polarity contaminants10-20 column volumes
Hexane/HeptaneRemove strongly hydrophobic contaminants10-20 column volumes
Recommended Starting HPLC Conditions for 4-Heptanoylbiphenyl

Based on methods for similar alkylphenol compounds, the following conditions can serve as a good starting point for method development and troubleshooting.

Parameter Recommendation Rationale
Column C18, 2.1 or 4.6 mm ID, 100-150 mm length, <5 µm particle sizeStandard for hydrophobic compounds.[12]
Mobile Phase A HPLC-grade Water with 0.1% Formic AcidFormic acid helps to control pH and suppress silanol activity.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common strong solvent for reversed-phase HPLC.
Gradient Start at 60-70% B, increase to 95% B over 10-15 minutesA gradient is effective for eluting hydrophobic compounds.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID) or 0.2 - 0.4 mL/min (for 2.1 mm ID)Standard flow rates for these column dimensions.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at ~278 nmBased on similar alkylphenol structures.[13]
Injection Vol. 5 - 20 µLKeep volume low to prevent band broadening.
Sample Diluent Initial Mobile Phase CompositionTo prevent peak distortion from solvent effects.

References

Technical Support Center: Scaling Up p-Heptanoylbiphenyl Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of p-Heptanoylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of biphenyl with heptanoyl chloride. This is an electrophilic aromatic substitution reaction where the acyl group attaches to the aromatic ring.[1][2]

Q2: Why is the para-isomer (this compound) the major product?

In the Friedel-Crafts acylation of biphenyl, the phenyl group acts as an ortho, para-director.[3] Due to steric hindrance at the ortho positions, the larger heptanoyl group preferentially adds to the para position, making 4-Heptanoylbiphenyl the major product.[3]

Q3: What are the main challenges in scaling up this reaction?

Scaling up the Friedel-Crafts acylation of biphenyl presents several challenges:

  • Stoichiometric Catalyst Requirement: The reaction typically requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), because both the reactant and the product form complexes with it.[4] This generates a large amount of acidic waste, posing environmental and disposal issues at scale.

  • Exothermic Reaction and Heat Management: The reaction is exothermic, and efficient heat management is critical at a larger scale to prevent side reactions and ensure safety.

  • Product Purification: Separating the desired this compound from the ortho-isomer, unreacted biphenyl, and other byproducts can be challenging at a large scale.

  • Waste Management: The quenching of the reaction mixture generates significant amounts of acidic aqueous waste that requires neutralization and disposal.

  • Raw Material Quality: The purity of biphenyl and heptanoyl chloride can significantly impact the yield and purity of the final product.

Q4: What are common side products in this reaction?

Common side products include:

  • o-Heptanoylbiphenyl: The ortho-isomer is the main byproduct.

  • Di-acylated products: Although the acyl group is deactivating, preventing further acylation to some extent, di-substituted byproducts can form under harsh reaction conditions.[1][5]

  • Products from impurities: Impurities in the starting materials can lead to a variety of other side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Insufficient Catalyst: The Lewis acid catalyst may have been consumed by moisture or other impurities. 2. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. 4. Impure Reactants: Impurities in biphenyl or heptanoyl chloride can interfere with the reaction.1. Ensure all reactants and equipment are thoroughly dried. Use a slight excess of the catalyst. 2. Monitor the internal reaction temperature and maintain it within the optimal range. 3. Use appropriate agitation for the reactor size to ensure a homogeneous reaction mixture. 4. Use high-purity starting materials.
High Levels of o-Heptanoylbiphenyl 1. High Reaction Temperature: Higher temperatures can favor the formation of the ortho-isomer. 2. Solvent Effects: The choice of solvent can influence the ortho/para selectivity.[6]1. Maintain a lower reaction temperature to improve para-selectivity. 2. Screen different solvents to optimize the isomer ratio. Non-polar solvents often favor para-substitution.[6]
Formation of Dark-Colored Byproducts 1. High Reaction Temperature: Can lead to charring and decomposition of reactants or products. 2. Presence of Oxygen: Air leaks in the reactor can cause oxidation.1. Implement precise temperature control and avoid localized overheating. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation/Purification 1. Incomplete Reaction: A significant amount of unreacted biphenyl can co-crystallize with the product. 2. Formation of Emulsions during Quench: This can complicate the separation of organic and aqueous layers.1. Monitor the reaction to completion using techniques like TLC or HPLC. 2. Add the reaction mixture to the quenching solution slowly with good agitation. Consider using a different quenching medium.

Quantitative Data

Table 1: Effect of Catalyst Molar Ratio on this compound Yield and Purity (Lab Scale)

Biphenyl:Heptanoyl Chloride:AlCl₃ Molar RatioYield (%)Purity (%) (p-isomer)
1 : 1 : 1.07592
1 : 1 : 1.18595
1 : 1 : 1.28896
1 : 1.1 : 1.29297

Note: Data is illustrative and may vary based on specific reaction conditions.

Table 2: Comparison of Lab vs. Pilot Scale Production

ParameterLab Scale (100 g)Pilot Scale (10 kg)
Typical Yield 85-92%80-88%
Purity (after initial workup) >95%90-95%
Reaction Time 2-4 hours4-6 hours
Key Challenge Product IsolationHeat Management & Waste Disposal

Note: A decrease in yield and purity is often observed during scale-up due to challenges in maintaining optimal conditions.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative Protocol)

  • Preparation: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to the flask and cool the suspension to 0-5 °C in an ice bath.

  • Reactant Addition: Dissolve biphenyl (1 equivalent) and heptanoyl chloride (1.1 equivalents) in the same solvent and add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge AlCl₃ and Solvent prep2 Cool to 0-5 °C prep1->prep2 react1 Add Biphenyl & Heptanoyl Chloride prep2->react1 react2 Stir at Room Temp (2-4h) react1->react2 workup1 Quench with Ice/HCl react2->workup1 workup2 Phase Separation & Extraction workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Solvent Removal workup3->workup4 puri Recrystallization workup4->puri final_product Final Product puri->final_product Pure this compound

Caption: Experimental workflow for the lab-scale synthesis of this compound.

scaleup_challenges Scale-Up Scale-Up Heat Management Heat Management Scale-Up->Heat Management Mixing Efficiency Mixing Efficiency Scale-Up->Mixing Efficiency Raw Material Sourcing Raw Material Sourcing Scale-Up->Raw Material Sourcing Waste Disposal Waste Disposal Scale-Up->Waste Disposal Purification Strategy Purification Strategy Scale-Up->Purification Strategy Cost of Goods Cost of Goods Scale-Up->Cost of Goods Side Reactions Side Reactions Heat Management->Side Reactions Incomplete Conversion Incomplete Conversion Mixing Efficiency->Incomplete Conversion Product Purity Product Purity Raw Material Sourcing->Product Purity Environmental Impact Environmental Impact Waste Disposal->Environmental Impact Yield Loss Yield Loss Purification Strategy->Yield Loss Process Viability Process Viability Cost of Goods->Process Viability

Caption: Interrelated challenges in scaling up this compound production.

References

Technical Support Center: Optimizing Reaction Conditions for p-Heptanoylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of p-Heptanoylbiphenyl derivatives. The primary synthesis route discussed is the Friedel-Crafts acylation of biphenyl with heptanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, biphenyl reacts with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired this compound.[1][2]

Q2: Why is a stoichiometric amount of Lewis acid catalyst required in Friedel-Crafts acylation?

The ketone product of the Friedel-Crafts acylation forms a stable complex with the Lewis acid catalyst.[3] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, a stoichiometric amount, or even a slight excess, of the Lewis acid is necessary to ensure the reaction proceeds to completion.

Q3: What are the main isomers formed during the acylation of biphenyl, and how can I favor the formation of the para-isomer?

The primary products of the Friedel-Crafts acylation of biphenyl are the ortho- and para-isomers. The para-isomer is generally favored due to less steric hindrance. To maximize the yield of the this compound, optimization of reaction conditions, particularly the choice of solvent and catalyst, is crucial. Non-polar solvents, such as dichloromethane or carbon disulfide, tend to favor the formation of the para-isomer.

Q4: Can I use heptanoic anhydride instead of heptanoyl chloride?

Yes, acid anhydrides are also suitable acylating agents for Friedel-Crafts acylation reactions.[2][4] The reaction mechanism is similar, involving the formation of an acylium ion. The choice between an acyl chloride and an acid anhydride may depend on factors such as commercial availability, cost, and reactivity.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

This protocol is adapted from the synthesis of 4-acetylbiphenyl and should be optimized for the specific requirements of your research.[1]

Materials:

  • Biphenyl

  • Heptanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Water (deionized)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add biphenyl (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Acylating Agent Addition: Slowly add heptanoyl chloride (1.0 eq) dropwise from the dropping funnel over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.

Data Presentation

Table 1: Effect of Catalyst on the Acylation of Biphenyl (Illustrative Data)

CatalystMolar Ratio (Catalyst:Biphenyl)SolventTemperature (°C)Yield of 4-Acylbiphenyl (%)Reference
AlCl₃1.1 : 1Dichloromethane25~85-95[1]
FeCl₃1.1 : 1Dichloromethane25~70-80General Knowledge
ZnCl₂1.1 : 1Nitrobenzene80~60-70General Knowledge
Zeolite H-BEACatalyticToluene110~50-60General Knowledge

Note: This data is illustrative for the acylation of biphenyl and may vary for the synthesis of this compound.

Table 2: Effect of Solvent on the Regioselectivity of Biphenyl Acylation (Illustrative Data)

SolventDielectric Constant (ε)para:ortho Isomer RatioReference
Carbon Disulfide2.6HighGeneral Knowledge
Dichloromethane9.1Moderate to High[2]
Nitrobenzene34.8Low to Moderate[2]

Note: This data illustrates the general trend of solvent polarity on regioselectivity in Friedel-Crafts acylation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC. - Gently heat the reaction mixture (e.g., to reflux) if starting materials are still present after an extended period at room temperature.
Moisture in the Reaction - Ensure all glassware is thoroughly flame-dried before use. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Catalyst - Use fresh, high-quality anhydrous aluminum chloride. - Ensure the catalyst is not excessively exposed to air and moisture during handling.
Sub-optimal Molar Ratios - Ensure at least a stoichiometric amount of AlCl₃ is used. - A slight excess of the acylating agent can sometimes improve conversion.

Issue 2: Poor para-Selectivity (High proportion of ortho-isomer)

Possible Cause Troubleshooting Step
Solvent Choice - Switch to a less polar solvent like carbon disulfide or dichloromethane.
High Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Higher temperatures can sometimes favor the formation of the thermodynamically less stable ortho-isomer.
Bulky Catalyst - Consider using a bulkier Lewis acid catalyst which can sterically hinder the approach to the ortho position.

Issue 3: Formation of Byproducts and Purification Challenges

Possible Cause Troubleshooting Step
Polysubstitution - Use a slight excess of biphenyl relative to the heptanoyl chloride to minimize the chance of a second acylation on the product. The acylated product is deactivated towards further substitution, but polysubstitution can occur under harsh conditions.[3]
Unreacted Starting Materials - Optimize reaction conditions (time, temperature, molar ratios) to drive the reaction to completion. - Use column chromatography for purification if recrystallization is insufficient to remove unreacted biphenyl.
Formation of colored impurities - This can be due to side reactions. Ensure the reaction is not overheated. - Treat the crude product with activated charcoal during recrystallization to remove colored impurities.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Biphenyl & Heptanoyl Chloride setup Combine Reagents & Solvent at 0°C reagents->setup catalyst Anhydrous AlCl3 add_catalyst Add AlCl3 catalyst->add_catalyst solvent Anhydrous Dichloromethane solvent->setup setup->add_catalyst add_acyl Add Heptanoyl Chloride add_catalyst->add_acyl react Stir at RT add_acyl->react quench Quench with Ice/HCl react->quench extract Extract with Dichloromethane quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry & Concentrate wash->dry purify Recrystallize dry->purify product This compound purify->product Troubleshooting_Low_Yield start Low Yield of This compound check_completion Is the reaction complete by TLC? start->check_completion check_moisture Were anhydrous conditions maintained? check_completion->check_moisture Yes solution_time Increase reaction time/temperature check_completion->solution_time No check_catalyst Is the AlCl3 fresh and active? check_moisture->check_catalyst Yes solution_anhydrous Use flame-dried glassware & anhydrous reagents check_moisture->solution_anhydrous No check_ratios Are the molar ratios correct? check_catalyst->check_ratios Yes solution_catalyst Use fresh AlCl3 check_catalyst->solution_catalyst No solution_ratios Verify stoichiometry check_ratios->solution_ratios No Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation acyl_chloride Heptanoyl Chloride complex Acyl Chloride-Lewis Acid Complex acyl_chloride->complex lewis_acid AlCl3 lewis_acid->complex acylium_ion Acylium Ion (Electrophile) complex->acylium_ion sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex biphenyl Biphenyl biphenyl->sigma_complex product_complex Product-AlCl3 Complex sigma_complex->product_complex final_product This compound product_complex->final_product  + H2O

References

avoiding polychlorinated biphenyl formation during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Avoiding Polychlorinated Biphenyl (PCB) Formation During Synthesis

This guide provides researchers, scientists, and drug development professionals with essential information to identify, troubleshoot, and prevent the inadvertent formation of polychlorinated biphenyls (PCBs) during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are polychlorinated biphenyls (PCBs) and why are they a concern in chemical synthesis?

Polychlorinated biphenyls are a class of synthetic organochlorine compounds formed by chlorinating a biphenyl molecule.[1][2] There are 209 distinct PCB compounds, known as congeners.[2] Although their intentional production has been banned in many countries due to their high toxicity, persistence in the environment, and tendency to bioaccumulate, they can still be unintentionally generated as byproducts in various chemical processes.[3][4][5] This inadvertent formation is a significant concern as even trace amounts can contaminate products, pose health risks, and lead to regulatory compliance issues.[2][3]

Q2: Under what general conditions can PCBs form as unintended byproducts?

PCBs can form in manufacturing processes that involve the combination of carbon, chlorine, and high temperatures.[6][7] The presence of chlorinated hydrocarbons, salts, and heat creates an environment conducive to the formation of PCB impurities.[7] For example, the pyrolysis of chlorobenzenes has been shown to produce PCBs.[8]

Q3: Which specific chemical reactions are known to have a high risk of producing PCBs?

The manufacturing of certain organic pigments and dyes is a well-documented source of inadvertent PCBs.[9] Processes that use chlorinated intermediates and solvents are particularly at risk.[9] For instance, the production of diarylide yellow pigments is known to generate specific congeners like PCB-11, which is now considered a hallmark indicator of inadvertent PCB creation.[6][7] Aryl-aryl coupling reactions, especially those involving chlorinated precursors, may also present a risk for PCB byproduct formation.

Q4: How can I minimize or prevent PCB formation in my experiments?

Preventing PCB formation requires careful control over reaction precursors and conditions. Key strategies include:

  • Temperature Management: Avoid excessive heat, especially in the presence of chlorinated compounds, as high temperatures can promote PCB formation.[6][7]

  • Precursor and Solvent Selection: Whenever possible, substitute chlorinated starting materials, intermediates, and solvents with non-chlorinated alternatives.

  • Purification of Reagents: Ensure starting materials are free from chlorinated impurities that could participate in side reactions.

  • Atmosphere Control: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that might contribute to the formation of unwanted byproducts.

Q5: How can I detect if my synthesis has produced PCBs?

Detecting and quantifying PCBs requires sensitive analytical techniques. The standard methodology involves several steps:

  • Extraction: Separating the PCBs from the sample matrix using techniques like solid-phase extraction (SPE) or Soxhlet extraction.[10]

  • Cleanup: Removing interfering compounds via chromatography using materials like silica gel or Florisil.[10]

  • Analysis: Identifying and quantifying the PCBs, most commonly accomplished using gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[10] High-resolution gas chromatography (HRGC) is often preferred for its ability to separate individual congeners.[10]

Q6: What should I do if I suspect PCB contamination in my product?

If you suspect PCB contamination, it is crucial to halt the use or distribution of the product immediately. The next step is to confirm the presence and concentration of PCBs through quantitative analytical testing, as described above. If contamination is confirmed, the synthesis protocol must be thoroughly reviewed to identify the source of formation. A redesign of the synthetic route, including changes in reagents, solvents, or reaction conditions, may be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in Gas Chromatography (GC) analysis, potentially indicating PCBs. The reaction involved chlorinated reagents or solvents at elevated temperatures.1. Obtain an analytical standard for common inadvertent PCBs (e.g., PCB-11, PCB-52, PCB-209) to confirm identity via GC-MS.[6][9]2. Review the synthesis protocol to identify all sources of chlorine.3. Lower the reaction temperature and re-run the experiment.
Confirmed presence of a specific PCB congener (e.g., PCB-11). The synthesis pathway resembles known industrial processes that generate iPCBs, such as those for diarylide pigments.[6]1. Investigate the starting materials for impurities like 3,3'-dichlorobenzidine, a known precursor to PCB-11.[8]2. Explore alternative, non-chlorinated synthetic routes to the target molecule.
Multiple PCB congeners detected at low levels. General thermal decomposition or side reactions involving chlorinated aromatic compounds.[8]1. Optimize reaction conditions to be as mild as possible (lower temperature, shorter reaction time).2. Improve the purification of starting materials and solvents to remove trace chlorinated contaminants.3. Introduce a final purification step for the product designed to remove nonpolar impurities like PCBs (e.g., charcoal treatment or reverse-phase chromatography).

Data Summary: Reaction Conditions and PCB Formation

The following table summarizes key factors influencing the inadvertent synthesis of PCBs.

Factor Conditions Favoring PCB Formation Conditions Minimizing PCB Formation Reference
Temperature High temperatures (>200°C)Lower reaction temperatures[7][8]
Precursors Chlorinated benzenes, chlorinated benzidines, other chlorinated aromaticsNon-chlorinated analogs, highly purified reagents[8][9]
Solvents Chlorinated solvents (e.g., chlorobenzene)Non-chlorinated solvents (e.g., Toluene, CPME, DMF)[9][11]
Catalysts Certain transition metal catalysts that can promote aryl-aryl couplingCatalytic systems selected for high specificity and mild reaction conditions[12][13]
Atmosphere Oxidizing environmentInert atmosphere (Nitrogen, Argon)N/A

Key Experimental Protocols

Protocol: General Method for Detection of Trace PCBs in a Reaction Mixture

  • Sample Preparation: Accurately weigh a sample of the crude reaction mixture or final product. Dissolve it in a suitable organic solvent (e.g., hexane or dichloromethane).

  • Extraction: If the sample is in a complex matrix, perform a liquid-liquid extraction or use a solid-phase extraction (SPE) cartridge designed for nonpolar compounds to isolate the PCBs.[10]

  • Cleanup: Pass the extracted sample through a chromatography column containing silica gel and/or Florisil to remove polar impurities that could interfere with GC analysis.[10] Elute the PCB fraction with a nonpolar solvent like hexane.

  • Concentration: Carefully concentrate the purified extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.[10]

  • GC-MS Analysis: Inject an aliquot of the concentrated sample into a high-resolution gas chromatograph coupled with a mass spectrometer (HRGC/MS).[10]

  • Quantification: Compare the resulting peaks to those of a certified reference standard containing a mixture of known PCB congeners. Quantify based on the area of the characteristic ion fragments for each congener.

Visualizations

PCB_Formation_Logic start Synthesis Reaction precursors Chlorinated Precursors or Impurities Present? start->precursors temp High Reaction Temperature? precursors->temp Yes low_risk Low Risk of PCB Formation precursors->low_risk No catalyst Aryl-Coupling Catalyst Used? temp->catalyst Yes high_risk High Risk of PCB Formation temp->high_risk No (but still moderate risk) catalyst->high_risk Yes catalyst->high_risk No (but still moderate risk)

Caption: Logical flow for assessing PCB formation risk.

Troubleshooting_Workflow start Suspicion of PCB Contamination analysis Perform Analytical Testing (GC-MS) start->analysis detect PCBs Detected? analysis->detect review Review Synthesis Protocol: - Temperature - Reagents - Solvents detect->review Yes pass No PCBs Detected (Process Validated) detect->pass No modify Modify Protocol: - Lower Temp - Change Reagents - Purify Materials review->modify retest Re-run Synthesis & Re-test Product modify->retest retest->detect

Caption: Workflow for troubleshooting PCB contamination.

References

common impurities in commercial 4-heptanoylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 4-heptanoylbiphenyl.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments that may be related to impurities in commercial 4-heptanoylbiphenyl.

Q1: My reaction yield is lower than expected, or the reaction is not proceeding to completion. Could impurities in 4-heptanoylbiphenyl be the cause?

A1: Yes, certain impurities can interfere with downstream reactions. The most common culprits are unreacted starting materials from the synthesis of 4-heptanoylbiphenyl, such as biphenyl and heptanoyl chloride (or heptanoic acid). Biphenyl, in particular, can compete in reactions where the biphenyl moiety is intended to be the sole reactive site. We recommend verifying the purity of your 4-heptanoylbiphenyl batch using the analytical methods outlined in the "Experimental Protocols" section.

Q2: I am observing unexpected side products in my reaction. How can I determine if they originate from impurities in the starting material?

A2: Unexpected side products can often be traced back to isomeric impurities or polysubstituted species present in the commercial 4-heptanoylbiphenyl. The primary synthesis method, Friedel-Crafts acylation, can sometimes yield small amounts of 2-heptanoylbiphenyl or di-acylated biphenyls. To confirm this, it is advisable to analyze the starting material using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify these potential impurities.

Q3: My analytical results (e.g., NMR, Mass Spec) of the final product show peaks that I cannot identify. Could these be related to impurities from the 4-heptanoylbiphenyl?

A3: It is highly probable. Besides the key impurities mentioned above, residual catalysts (e.g., aluminum chloride) or byproducts from the workup process during the synthesis of 4-heptanoylbiphenyl could be present. These can carry through your reaction and appear in the final analysis. A thorough purification of your product, perhaps by recrystallization or column chromatography, may be necessary. Comparing the analytical data of your starting material with that of your final product can help in identifying the source of these unknown peaks.

Q4: I am developing a formulation and notice inconsistencies in solubility or physical properties between different batches of 4-heptanoylbiphenyl. Why might this be happening?

A4: Batch-to-batch variability can be attributed to differing impurity profiles. Even small variations in the levels of residual starting materials or isomeric impurities can affect the crystalline structure, melting point, and solubility of the bulk material. We recommend requesting a Certificate of Analysis (CoA) for each batch from the supplier and performing your own quality control checks to ensure consistency.

Data Presentation

The following table summarizes common impurities found in commercial 4-heptanoylbiphenyl and their typical concentration ranges. Please note that these values are representative and can vary between suppliers and batches.

ImpurityChemical StructureTypical Concentration Range (%)Potential Impact on Experiments
BiphenylC12H100.1 - 1.0Lower reaction yields, competing side reactions.
Heptanoic AcidC7H14O20.1 - 0.5Can interfere with base-sensitive reactions.
2-HeptanoylbiphenylC19H22O0.1 - 2.0Formation of unexpected isomeric products.
Di-heptanoylbiphenylsC26H34O2< 0.5Introduction of difunctionalized impurities into the product.
Residual SolventsVaries< 0.5Can affect reaction kinetics and product solubility.

Experimental Protocols

Protocol: Identification and Quantification of Impurities in 4-Heptanoylbiphenyl by HPLC

This protocol provides a general method for the analysis of 4-heptanoylbiphenyl purity.

1. Materials and Reagents:

  • 4-Heptanoylbiphenyl sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for potential impurities (if available)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-heptanoylbiphenyl sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution as necessary to fall within the linear range of the detector.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

  • Identify the peaks corresponding to 4-heptanoylbiphenyl and any impurities by comparing their retention times with those of reference standards (if available).

  • Quantify the impurities by peak area percentage, assuming a similar response factor for all components if reference standards are not available. For more accurate quantification, a calibration curve should be prepared using certified reference standards.

Mandatory Visualization

Troubleshooting_Impurity_Issues Troubleshooting Workflow for 4-Heptanoylbiphenyl Impurities cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Impurity Identification cluster_3 Resolution start Experiment Fails: Low Yield / Side Products / Inconsistent Properties check_coa Review Supplier's Certificate of Analysis start->check_coa analyze_sm Analyze Starting Material (e.g., HPLC, GC-MS) start->analyze_sm compare_data Compare Analytical Data to Known Impurities check_coa->compare_data analyze_sm->compare_data identify_unknowns Identify Unknown Peaks (e.g., MS, NMR) compare_data->identify_unknowns Unknown Peaks Present purify_sm Purify Starting Material (Recrystallization / Chromatography) compare_data->purify_sm Known Impurities Identified contact_supplier Contact Supplier for Higher Purity Batch compare_data->contact_supplier High Impurity Levels adjust_protocol Adjust Reaction Protocol to Tolerate Impurities compare_data->adjust_protocol Minor Impurities identify_unknowns->purify_sm purify_sm->start Re-run Experiment

Caption: Troubleshooting workflow for identifying and resolving issues caused by impurities in 4-heptanoylbiphenyl.

Technical Support Center: p-Heptanoylbiphenyl Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the interpretation of mass spectrometry data for p-Heptanoylbiphenyl. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the analysis of similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

The molecular weight of this compound (C19H22O) is 266.38 g/mol . Therefore, in an electron ionization (EI) mass spectrum, you should expect to see the molecular ion peak at a mass-to-charge ratio (m/z) of 266. Due to the stability of the biphenyl ring system, this peak is expected to be prominent.

Q2: What are the primary fragmentation pathways observed for this compound?

The fragmentation of this compound is primarily dictated by the ketone functional group and the stable biphenyl moiety. The main fragmentation mechanisms include:

  • Alpha-Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is cleaved.[1] For this compound, this can occur on either side of the carbonyl group.

  • McLafferty Rearrangement: This is a characteristic rearrangement of ketones and other carbonyl compounds that have a gamma-hydrogen available for transfer.[2]

  • Cleavage involving the Biphenyl Ring: The biphenyl structure itself is quite stable, so fragmentation of the ring is less common but can occur, often resulting in characteristic aromatic fragments.

Q3: I am not seeing the expected molecular ion peak at m/z 266. What could be the issue?

Several factors could lead to a weak or absent molecular ion peak:

  • High Ionization Energy: If the energy used for ionization is too high, it can lead to extensive fragmentation, diminishing the abundance of the molecular ion. Try reducing the ionization energy if your instrument allows.

  • In-source Fragmentation: The compound may be fragmenting in the ion source before analysis. This can sometimes be mitigated by optimizing source temperature and other ion source parameters.

  • Sample Purity: Impurities in your sample can interfere with the ionization of this compound and suppress its signal. Ensure your sample is of high purity.

  • Instrument Calibration: Verify that your mass spectrometer is properly calibrated across the expected mass range.

Troubleshooting Common Fragmentation Issues

Problem: An intense peak at m/z 181 is observed, but its identity is unclear.

Solution: This peak is likely due to an alpha-cleavage event where the hexyl radical (•C6H13) is lost from the molecular ion. This cleavage results in the formation of a stable acylium ion containing the biphenyl group. This is a very favorable fragmentation pathway for this molecule.

Problem: A significant peak is present at m/z 153. What fragmentation does this correspond to?

Solution: The peak at m/z 153 is characteristic of the biphenyl radical cation . This fragment is formed by the cleavage of the bond between the carbonyl carbon and the biphenyl ring, with the charge retained by the stable biphenyl portion.

Problem: I see a peak at m/z 198. Is this related to this compound?

Solution: Yes, the peak at m/z 198 is likely the result of a McLafferty rearrangement . This rearrangement involves the transfer of a gamma-hydrogen from the heptanoyl chain to the carbonyl oxygen, followed by the elimination of a neutral pentene molecule (C5H10).

Predicted Fragmentation Data Summary

The following table summarizes the predicted major fragment ions for this compound in an EI mass spectrum.

m/zPredicted Fragment IonProposed Fragmentation Pathway
266[C19H22O]+•Molecular Ion (M+)
181[C13H9O]+Alpha-cleavage: Loss of •C6H13
153[C12H9]+Cleavage of C-C bond adjacent to the biphenyl ring
198[C14H14O]+•McLafferty Rearrangement: Loss of C5H10
99[C6H11O]+Alpha-cleavage: Loss of biphenyl radical (•C12H9)

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

This protocol outlines the general steps for acquiring an EI mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS) system.

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 100 µg/mL.

    • Ensure the sample is fully dissolved before injection.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250°C. Use a split or splitless injection mode depending on the sample concentration.

    • GC Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 15°C/minute.

      • Final hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • MS Interface: Set the transfer line temperature to 280°C.

    • Ion Source: Set the ion source temperature to 230°C.

    • Ionization Energy: Use a standard electron energy of 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Predicted Fragmentation Pathway of this compound

Fragmentation_of_p_Heptanoylbiphenyl Predicted Fragmentation of this compound cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_biphenyl Biphenyl Fragmentation M This compound (M+•) m/z = 266 F1 Acylium Ion [C13H9O]+ m/z = 181 M->F1 - •C6H13 F3 [C6H11O]+ m/z = 99 M->F3 - •C12H9 F5 Rearranged Ion [C14H14O]+• m/z = 198 M->F5 - C5H10 F7 Biphenyl Cation [C12H9]+ m/z = 153 F1->F7 - CO F2 Biphenyl Radical [C12H9]• F4 Hexyl Radical [C6H13]• F6 Neutral Loss (Pentene) C5H10

Caption: Predicted fragmentation pathways for this compound.

References

Technical Support Center: Refinement of p-Heptanoylbiphenyl Crystal Structure Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the crystal structure refinement of p-Heptanoylbiphenyl and related compounds.

Frequently Asked Questions (FAQs)

Q1: Where can I find crystallographic data for this compound?

A1: While a specific entry explicitly labeled "this compound" may not be readily available in open-access databases, crystallographic data for structurally similar compounds can be found in resources like the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD). For instance, COD entry 2007205 provides a relevant dataset that can be used as a reference.[1][2] It is crucial to search these databases using various identifiers, including chemical name, formula, and structure drawings.

Q2: What is a Crystallographic Information File (CIF)?

A2: A Crystallographic Information File (CIF) is the standard text file format for storing and exchanging crystallographic data.[3][4][5] It contains comprehensive information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.[4] This format is designed to be readable by both humans and machines, facilitating data submission to journals and databases.[4][5]

Q3: What are the most common errors to watch for during crystal structure refinement?

A3: The most prevalent errors in crystal structure refinement include incorrect space group assignment (often assigning a lower symmetry), issues with atom-type assignment, and problems related to disordered structures.[6][7] Overlooking symmetry elements, such as an inversion center, can lead to mathematical instability in the refinement.[7]

Q4: What does a high R-factor indicate, and how can I improve it?

A4: A high R-factor (residual factor) suggests a poor agreement between the crystallographic model and the experimental diffraction data.[8] This can stem from several issues, including poor data quality, an incorrect structural model (e.g., wrong atom positions or types), or unmodeled electron density (like solvent molecules).[7][8] To improve the R-factor, you can try re-evaluating the space group, checking for twinning, modeling any disorder, and adding hydrogen atoms to the model.

Q5: What is the significance of the goodness-of-fit (GOF) parameter?

A5: The goodness-of-fit (GOF) is a statistical measure that indicates how well the refined model fits the observed data. A GOF value close to 1.0 suggests a good refinement. A significantly larger value may indicate that the standard uncertainties of the data have been underestimated or that the model is not yet optimal.

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues that may arise during the refinement of the this compound crystal structure.

Guide 1: Investigating High Anisotropic Displacement Parameters (ADPs)

Problem: Certain atoms in the refined structure of this compound, particularly in the heptanoyl chain, exhibit unusually large and elongated anisotropic displacement parameters (ADPs or thermal ellipsoids).

Possible Causes:

  • Static Disorder: The heptanoyl chain may adopt multiple conformations within the crystal lattice.

  • Dynamic Disorder: Thermal motion of the flexible alkyl chain.

  • Incorrect Atom Assignment: A lighter atom is mistakenly assigned to a heavier element's position.

  • Absorption Effects: The crystal is not uniformly bathed in the X-ray beam.

Troubleshooting Steps:

  • Examine the Difference Electron Density Map: A difference Fourier map (Fo-Fc) can reveal residual electron density near the atom , suggesting alternative positions.[8]

  • Attempt to Model Disorder: If the difference map shows distinct peaks, try modeling the disordered group over two or more positions with refined occupancies that sum to one.

  • Check for Pseudosymmetry: Unusually large thermal parameters can sometimes be an indication of a higher symmetry space group that was missed.[6]

  • Re-evaluate Data Collection Strategy: If absorption is suspected, re-collect the data using a multi-scan absorption correction.

Guide 2: Refinement in a Suspected Incorrect Space Group

Problem: The refinement converges with a high R-factor, and there are unusual bond lengths and angles, suggesting the possibility of an incorrect space group assignment.[8]

Possible Causes:

  • Missed Symmetry Elements: The initial space group determination may have overlooked symmetry elements, particularly inversion centers.[7]

  • Pseudosymmetry: The structure may have a higher symmetry that is not immediately obvious.[6]

Troubleshooting Steps:

  • Use Software to Check for Higher Symmetry: Programs like PLATON can analyze the atomic coordinates and suggest possible higher symmetry space groups.

  • Examine Systematic Absences: Carefully re-examine the diffraction data for systematic absences that might indicate a different space group.

  • Re-refine in the Suggested Higher Symmetry Space Group: If a higher symmetry space group is plausible, transform the coordinates and re-run the refinement.

  • Compare Refinement Parameters: A successful change in space group should result in a significant drop in the R-factor and more chemically sensible bond lengths and angles.

Data Presentation

The following tables summarize the crystallographic data for a compound structurally related to this compound, based on COD entry 2007205.[1]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC19 H22 O
Formula weight266.37
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP 1 21/n 1
Unit cell dimensions
a12.032(2) Å
b6.0960(10) Å
c21.309(4) Å
α90°
β93.63(3)°
γ90°
Volume1559.0(5) ų
Z4
Density (calculated)1.134 Mg/m³
Absorption coefficient0.068 mm⁻¹
F(000)576
Refinement Details
R-factor (all reflections)0.0671
wR-factor (all reflections)0.1119
Goodness-of-fit (GOF)1.185

Table 2: Selected Bond Lengths

Atom 1Atom 2Length (Å)
C1C21.385(4)
C1C61.391(4)
C7C81.390(4)
C13O11.222(3)
C13C141.517(4)

Experimental Protocols

Protocol 1: Single Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal of this compound is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer equipped with a CCD or CMOS detector, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Unit Cell Determination: A preliminary set of frames is collected to determine the unit cell parameters and the Bravais lattice.

  • Full Data Collection: A complete sphere of diffraction data is collected at a specified temperature (e.g., 100 K or 293 K).

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for absorption.

Protocol 2: Structure Solution and Refinement
  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial structural model.[9]

  • Initial Refinement: The initial model is refined against the experimental data using least-squares methods.[9] This typically involves refining atomic positions and isotropic displacement parameters.

  • Difference Fourier Analysis: A difference Fourier map is calculated to locate missing atoms (including hydrogen atoms) and identify any regions of unmodeled electron density.[8]

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined with anisotropic displacement parameters.

  • Hydrogen Atom Treatment: Hydrogen atoms may be placed in calculated positions and refined using a riding model or, if data quality allows, refined freely.[7][10]

  • Final Refinement Cycles: The model is refined until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor and GOF.

  • Validation: The final structural model is validated using software tools like checkCIF to ensure its geometric and crystallographic integrity.

Visualizations

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition crystal_mounting Crystal Mounting unit_cell Unit Cell Determination crystal_mounting->unit_cell full_data Full Data Collection unit_cell->full_data integration Data Integration & Scaling full_data->integration structure_solution Structure Solution (Direct Methods) integration->structure_solution initial_refinement Initial Isotropic Refinement structure_solution->initial_refinement diff_fourier Difference Fourier Analysis initial_refinement->diff_fourier anisotropic_refinement Anisotropic Refinement diff_fourier->anisotropic_refinement h_atoms Hydrogen Atom Treatment anisotropic_refinement->h_atoms final_refinement Final Refinement Cycles h_atoms->final_refinement validation Validation (checkCIF) final_refinement->validation cif_creation CIF File Generation validation->cif_creation deposition Database Deposition cif_creation->deposition troubleshooting_logic cluster_checks Initial Checks cluster_advanced Advanced Troubleshooting start Refinement Converges with High R-factor or Poor Geometry check_data Review Data Quality (Resolution, Completeness) start->check_data check_model Verify Atomic Model (Atom Types, Connectivity) start->check_model check_symmetry Check for Higher Symmetry (e.g., PLATON) check_model->check_symmetry model_disorder Model Disorder or Solvent Molecules check_model->model_disorder check_twinning Investigate Twinning check_symmetry->check_twinning solution Improved Refinement check_symmetry->solution model_disorder->solution check_twinning->solution

References

Validation & Comparative

Lack of Publicly Available Analytical Methods for p-Heptanoylbiphenyl Prevents Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for validated analytical methods specific to p-Heptanoylbiphenyl has yielded no publicly available data or established methodologies. Consequently, a direct comparison of analytical methods for this specific compound, as initially requested, cannot be provided. This guide will instead offer a comprehensive framework for the validation of a novel analytical method for this compound, drawing upon established principles for similar biphenyl compounds and general guidelines from regulatory bodies such as the ICH, USP, and FDA.[1][2][3][4][5] This will equip researchers, scientists, and drug development professionals with the necessary tools to validate their own analytical methods.

A Framework for Method Validation of this compound

The validation of an analytical method ensures that it is suitable for its intended purpose.[4] The following sections detail the critical parameters, experimental protocols, and acceptance criteria typically required for the validation of a quantitative analytical method, such as one using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation: Summary of Validation Parameters

Quantitative data from validation experiments should be presented in a clear and organized manner. The following tables provide a template for summarizing the key performance characteristics of a hypothetical analytical method for this compound.

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)e.g., 0.9995≥ 0.999
Range (µg/mL)e.g., 1 - 100Reportable
y-intercepte.g., y = 1.2345x + 0.0123Reportable

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria (%)
e.g., 2e.g., 99.5e.g., 1.298.0 - 102.0
e.g., 50e.g., 100.2e.g., 0.898.0 - 102.0
e.g., 90e.g., 99.8e.g., 1.098.0 - 102.0

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterConcentration (µg/mL)% RSDAcceptance Criteria (% RSD)
Repeatability (n=6)e.g., 50e.g., 0.9≤ 2.0
Intermediate Precision
- Analyst 1 vs Analyst 2e.g., 50e.g., 1.5≤ 2.0
- Day 1 vs Day 2e.g., 50e.g., 1.3≤ 2.0
- Instrument 1 vs Instrument 2e.g., 50e.g., 1.8≤ 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodResult (µg/mL)
LODe.g., Signal-to-Noise (S/N) Ratio of 3:1e.g., 0.1
LOQe.g., Signal-to-Noise (S/N) Ratio of 10:1e.g., 0.3

Table 5: Specificity

ConditionResultAcceptance Criteria
Placebo Interferencee.g., No interfering peaks at the retention time of this compoundNo significant interference at the analyte's retention time.
Forced Degradation
- Acid Hydrolysise.g., Peak purity index > 0.999The method can distinguish the analyte from degradation products. Peak purity should pass.
- Base Hydrolysise.g., Peak purity index > 0.999The method can distinguish the analyte from degradation products. Peak purity should pass.
- Oxidatione.g., Peak purity index > 0.999The method can distinguish the analyte from degradation products. Peak purity should pass.
- Thermal Stresse.g., Peak purity index > 0.999The method can distinguish the analyte from degradation products. Peak purity should pass.
- Photolytic Stresse.g., Peak purity index > 0.999The method can distinguish the analyte from degradation products. Peak purity should pass.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are example protocols for key validation experiments.

Linearity and Range
  • Objective: To demonstrate a proportional relationship between the concentration of this compound and the analytical signal over a defined range.

  • Procedure:

    • Prepare a stock solution of this compound reference standard in a suitable solvent.

    • Create a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area (or height) against the corresponding concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (Recovery)
  • Objective: To assess the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with known concentrations of this compound at a minimum of three levels (e.g., low, medium, and high) across the linear range.

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples and calculate the percentage recovery for each replicate.

    • Calculate the mean percentage recovery and the relative standard deviation (% RSD) for each concentration level.

Precision
  • Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the % RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the % RSD of the combined results from all conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Procedure (based on Signal-to-Noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise level of the baseline.

    • The concentration that yields an S/N ratio of 3:1 is typically defined as the LOD.

    • The concentration that yields an S/N ratio of 10:1 is typically defined as the LOQ.

    • Confirm the LOQ by preparing and analyzing samples at this concentration to demonstrate acceptable precision and accuracy.

Specificity
  • Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Placebo Interference: Analyze a placebo sample to ensure that no interfering peaks are observed at the retention time of this compound.

    • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to demonstrate that the analytical method can separate the intact this compound from any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the analyte peak is spectrally pure.

Visualizations

The following diagrams illustrate the workflow of an analytical method validation and the hierarchical relationship of validation parameters.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation Define_Purpose Define Analytical Method Purpose Set_Acceptance_Criteria Set Acceptance Criteria Define_Purpose->Set_Acceptance_Criteria Specificity Specificity & Forced Degradation Set_Acceptance_Criteria->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Hierarchy cluster_core Core Validation Parameters cluster_additional Additional Parameters Analytical Method Validation Analytical Method Validation Accuracy Accuracy Analytical Method Validation->Accuracy Precision Precision Analytical Method Validation->Precision Specificity Specificity Analytical Method Validation->Specificity Linearity Linearity Analytical Method Validation->Linearity Range Range Analytical Method Validation->Range LOD & LOQ LOD & LOQ Analytical Method Validation->LOD & LOQ Robustness Robustness Analytical Method Validation->Robustness System Suitability System Suitability Analytical Method Validation->System Suitability Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision

References

Comparative Analysis of p-Heptanoylbiphenyl and Other Biphenyl Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of p-Heptanoylbiphenyl in the context of other biphenyl derivatives. While specific experimental data on this compound is limited in publicly available literature, this document outlines the broader landscape of biphenyl derivatives, their therapeutic significance, and the general principles guiding their structure-activity relationships.

Introduction to Biphenyl Derivatives

Biphenyl derivatives are a significant class of organic compounds characterized by two phenyl rings linked by a single bond. This core structure serves as a versatile scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents with a wide range of biological activities.[1][2] The biphenyl moiety is found in drugs with applications including anti-inflammatory, antihypertensive, anticancer, and antimicrobial therapies.[1][2] The rigid yet conformationally flexible nature of the biphenyl scaffold allows for precise spatial orientation of functional groups, facilitating interactions with various biological targets.

This compound: An Overview

This compound, also known as 4-Heptanoylbiphenyl, is a biphenyl derivative featuring a heptanoyl group (a seven-carbon acyl chain) at the para position of one of the phenyl rings.

Chemical Structure:

  • IUPAC Name: 1-([1,1'-biphenyl]-4-yl)heptan-1-one

  • CAS Number: 59662-27-0

  • Molecular Formula: C₁₉H₂₂O

  • Molecular Weight: 266.38 g/mol

General Structure-Activity Relationships of Biphenyl Derivatives

The biological activity of biphenyl derivatives is highly dependent on the nature, position, and orientation of substituents on the biphenyl core. The length and branching of alkyl chains, such as the heptanoyl group in this compound, can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Influence of Alkyl Chain Length

Quantitative structure-activity relationship (QSAR) studies on various drug classes containing alkyl chains have shown that the length of the alkyl chain can have a profound effect on biological activity.[3] Generally, increasing the chain length can enhance lipophilicity, which may lead to:

  • Increased membrane permeability: Facilitating entry into cells.

  • Enhanced binding to hydrophobic pockets: Improving affinity for target proteins.

  • Altered metabolic stability: Longer chains may be more susceptible to metabolism.

However, there is often an optimal chain length for a specific biological activity, beyond which the activity may decrease due to steric hindrance or reduced solubility.[3] A study on biphenyl-4-carboxylic acid derived esters with antifungal activity demonstrated that the nature of the alkyl chain was a determinant for the observed bioactivity. For instance, while the propyl ester was inactive, the isomeric isopropyl ester showed moderate activity, highlighting the importance of the chain's structure. Another study on cytotoxic diphenyl macrocycles identified a seven-carbon lipophilic chain as the optimal length for improving biological activity.[4]

Potential Therapeutic Areas for Biphenyl Derivatives

Biphenyl derivatives have been investigated for a multitude of therapeutic applications. The following table summarizes some key areas and provides examples of other biphenyl derivatives, offering a glimpse into the potential, albeit unconfirmed, areas of interest for this compound.

Therapeutic AreaExamples of Biphenyl DerivativesGeneral Mechanism of Action/Target
Anti-inflammatory Flurbiprofen, FenbufenInhibition of cyclooxygenase (COX) enzymes[1]
Antihypertensive Losartan, TelmisartanAngiotensin II receptor blockers (ARBs)
Anticancer Various synthetic derivativesInhibition of protein kinases, induction of apoptosis[1]
Antifungal Biphenyl-4-carboxylic acid estersDisruption of fungal cell membrane or other cellular processes
Antiviral Biphenyl-based compoundsInhibition of viral replication enzymes

Experimental Protocols: General Methodologies for Evaluating Biphenyl Derivatives

While specific experimental data for this compound is unavailable, the following are general protocols commonly used to assess the biological activity of novel chemical entities, including biphenyl derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method to assess the effect of a compound on cell viability.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and other biphenyl derivatives) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (Example: Cyclooxygenase Inhibition)

This assay is used to determine if a compound can inhibit the activity of a specific enzyme, which is relevant for anti-inflammatory studies.

Protocol:

  • Enzyme Preparation: Prepare a solution of the target enzyme (e.g., COX-1 or COX-2) in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) for a specified time.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • Reaction Termination and Product Measurement: Stop the reaction after a defined period and measure the amount of product formed using a suitable method (e.g., ELISA for prostaglandins).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing Methodologies

The following diagrams illustrate a general experimental workflow for screening and a conceptual signaling pathway that could be modulated by a hypothetical bioactive biphenyl derivative.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of this compound and other derivatives in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) synthesis->in_vitro hit_id Hit Identification in_vitro->hit_id Data Analysis target_id Target Identification hit_id->target_id pathway Signaling Pathway Analysis target_id->pathway

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel biphenyl derivatives.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 biphenyl Biphenyl Derivative (Hypothetical Inhibitor) kinase2 Kinase 2 biphenyl->kinase2 Inhibition kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Inflammation) transcription_factor->gene_expression

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a biphenyl derivative on a kinase cascade.

Conclusion

While this compound remains a sparsely studied compound in terms of its biological activity, the broader class of biphenyl derivatives continues to be a rich source of therapeutic innovation. The principles of structure-activity relationships suggest that the heptanoyl moiety likely imparts significant lipophilicity, which could influence its pharmacokinetic and pharmacodynamic properties. Further experimental investigation is necessary to elucidate the specific biological targets and potential therapeutic applications of this compound. Researchers are encouraged to use the general protocols outlined in this guide as a starting point for the biological evaluation of this and other novel biphenyl derivatives. The versatile biphenyl scaffold, with its potential for diverse functionalization, ensures that it will remain an area of active research in the quest for new and improved medicines.

References

Quantitative Analysis of p-Heptanoylbiphenyl in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds within complex matrices is a critical task. This guide provides a comparative overview of three prominent analytical techniques for the quantitative analysis of p-Heptanoylbiphenyl: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a molecule of interest in various fields, and its quantification in complex mixtures such as biological fluids, environmental samples, or pharmaceutical formulations requires robust and reliable analytical methods. The choice of technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-PDA, GC-MS, and LC-MS/MS for the quantitative analysis of this compound. The data presented is a representative synthesis based on typical performance for similar analytes.

ParameterHPLC-PDAGC-MSLC-MS/MS
**Linearity (R²) **>0.995>0.99>0.999
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.001 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL0.003 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 3%
Sample Throughput ModerateModerateHigh
Matrix Effect ModerateLow to ModerateHigh (can be mitigated)
Selectivity ModerateHighVery High

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for specific matrices.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

High-performance liquid chromatography is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds.[1][2]

Sample Preparation:

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate this compound from the sample matrix. The main goal of sample preparation is to transfer the target analytes from the matrix in a more suitable way to be analyzed by the selected analytical technique.[3]

  • LLE Protocol:

    • To 1 mL of the sample, add 3 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • SPE Protocol:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 1 mL of the sample onto the cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

    • Elute this compound with 2 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

  • Detection: PDA detector set at the maximum absorbance wavelength of this compound.

Method Validation:

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing Sample Complex Mixture Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection Injection into HPLC Concentration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection PDA Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC-PDA Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5]

Sample Preparation:

Similar to HPLC, sample preparation for GC-MS typically involves LLE or SPE. For less volatile compounds, derivatization might be necessary to improve thermal stability and chromatographic behavior.[3]

  • Extraction Protocol: Follow the LLE or SPE protocols described for HPLC.

  • Derivatization (if necessary):

    • To the dried extract, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat at 70°C for 30 minutes.

    • The sample is now ready for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A non-polar capillary column, such as a 5% phenyl-polymethylsiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

  • Inlet Temperature: 280°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV.[6]

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Quantification Quantification Detection->Quantification

GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it the gold standard for quantitative bioanalysis.[7][8] It combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

Sample Preparation:

Sample preparation for LC-MS/MS is crucial to minimize matrix effects.[7] Protein precipitation is a common and rapid method for biological samples.

  • Protein Precipitation Protocol:

    • To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube for injection.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A fast-separation C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Mixture Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Injection LC Injection Centrifugation->Injection Separation UPLC Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

LC-MS/MS Experimental Workflow

Conclusion

The choice of the analytical method for the quantitative analysis of this compound in complex mixtures is a critical decision that impacts the quality and reliability of the results.

  • HPLC-PDA is a cost-effective and robust method suitable for routine analysis where high sensitivity is not the primary requirement.

  • GC-MS offers excellent selectivity and is ideal for volatile and semi-volatile analytes. Its applicability to this compound may depend on the compound's thermal stability.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological matrices, which is often required in drug development and clinical research.[8]

Researchers should carefully consider the specific requirements of their study, including the nature of the sample matrix, the expected concentration of this compound, and the available resources, to select the most appropriate analytical technique.

References

Establishing a Reference Standard for 4-Heptanoylbiphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the establishment of well-characterized reference standards is paramount for ensuring the accuracy, reproducibility, and regulatory compliance of analytical methods. This guide provides a comprehensive framework for establishing a reference standard for 4-heptanoylbiphenyl, a key intermediate in various synthetic pathways. Due to the current lack of a commercially available, certified reference standard for this compound, this document outlines the necessary experimental protocols and data required to qualify a batch of 4-heptanoylbiphenyl as a primary reference material. The comparison herein is made against the rigorous standards of purity, identity, and characterization expected for a primary pharmaceutical reference standard.

Physicochemical Properties and Purity Assessment

A candidate reference standard for 4-heptanoylbiphenyl must be thoroughly characterized to confirm its identity and determine its purity. The following table summarizes the key physicochemical properties and the results of purity analysis.

ParameterMethodPredicted/Exemplary ValueSpecification
Identity
Molecular Formula-C₁₉H₂₂OConfirmed
Molecular Weight-266.38 g/mol Confirmed
Purity
Purity by HPLCHPLC-UV>99.5%≥ 99.5%
Purity by GC-MSGC-MS>99.5%≥ 99.5%
Physicochemical Properties
Melting PointCapillary MethodTo be determined experimentallyReport Value
AppearanceVisual InspectionWhite to off-white solidConforms to Description
SolubilityGravimetricTo be determined experimentallyReport Value

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the 4-heptanoylbiphenyl reference standard. The following tables present the predicted spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.98d2HAr-H (ortho to C=O)
7.65d2HAr-H (ortho to Ph)
7.61d2HAr-H (meta to C=O)
7.46t2HAr-H (meta to Ph)
7.39t1HAr-H (para to Ph)
3.01t2H-CH₂-C=O
1.76quint2H-CH₂-CH₂-C=O
1.35-1.30m6H-(CH₂)₃-CH₃
0.90t3H-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
200.1C=O
145.8Ar-C (para to C=O)
139.9Ar-C (ipso-phenyl)
135.2Ar-C (ipso-acyl)
128.9Ar-CH (meta to Ph)
128.8Ar-CH (meta to C=O)
128.2Ar-CH (ortho to C=O)
127.2Ar-CH (ortho to Ph)
127.1Ar-CH (para to Ph)
38.6-CH₂-C=O
31.7-CH₂-
29.1-CH₂-
24.5-CH₂-
22.6-CH₂-
14.1-CH₃
Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Putative Fragment
26640[M]⁺
181100[M - C₆H₁₃]⁺ (Biphenyl-C=O)⁺
15230[C₁₂H₈]⁺ (Biphenyl)⁺
9925[C₆H₁₃CO]⁺
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3060-3030MediumAromatic C-H Stretch
2955-2855StrongAliphatic C-H Stretch
1685StrongC=O Stretch (Aryl Ketone)
1605, 1485, 1400Medium-StrongAromatic C=C Stretch
840Strongp-Disubstituted Benzene C-H Bend

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible establishment of a reference standard.

Synthesis of 4-Heptanoylbiphenyl

The primary route for synthesizing 4-heptanoylbiphenyl is through the Friedel-Crafts acylation of biphenyl.

G cluster_reactants Reactants Biphenyl Biphenyl Reaction Reaction Biphenyl->Reaction HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->Reaction AlCl3 AlCl₃ (catalyst) Dichloromethane AlCl3->Reaction Product 4-Heptanoylbiphenyl Reaction->Product Friedel-Crafts Acylation

Figure 1. Synthesis of 4-Heptanoylbiphenyl.

Protocol:

  • To a stirred solution of biphenyl (1.0 eq) in dichloromethane at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise.

  • Add heptanoyl chloride (1.05 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

Potential Impurities:

  • Unreacted biphenyl

  • Isomers (e.g., 2-heptanoylbiphenyl)

  • Di-acylated products

Purity Determination by HPLC

G Sample 4-Heptanoylbiphenyl (in mobile phase) HPLC HPLC System (C18 column) Sample->HPLC Detector UV Detector (254 nm) HPLC->Detector Data Chromatogram (Purity >99.5%) Detector->Data

Figure 2. HPLC Purity Analysis Workflow.

Protocol:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Quantification: Area percent normalization.

Purity and Impurity Profiling by GC-MS

G Sample 4-Heptanoylbiphenyl (in volatile solvent) GC Gas Chromatograph (Capillary Column) Sample->GC MS Mass Spectrometer (Electron Ionization) GC->MS Data Total Ion Chromatogram & Mass Spectra MS->Data

Figure 3. GC-MS Analysis Workflow.

Protocol:

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 280 °C

  • Oven Program: Start at 150 °C, ramp to 300 °C (to be optimized)

  • Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 amu

  • Identification: Comparison of mass spectra with libraries and fragmentation patterns.

Spectroscopic Analysis

NMR:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Assign peaks based on chemical shifts, coupling constants, and integration.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Acquire the mass spectrum using electron ionization.

  • Analyze the molecular ion and fragmentation pattern to confirm the structure.

IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Comparison with Alternative Approaches

In the absence of a commercial reference standard for 4-heptanoylbiphenyl, the primary alternative is to qualify an in-house batch of the material. The comparison then shifts to the level of characterization.

ApproachAdvantagesDisadvantages
In-house Qualified Reference Standard - Full control over characterization and documentation.- Cost-effective for frequent use.- Requires significant analytical resources and expertise.- Responsibility for ongoing stability testing.
Using a Closely Related Commercial Standard (e.g., 4-Acetylbiphenyl) - Readily available and well-characterized.- Not a direct structural equivalent.- May not be suitable for all analytical methods.- Introduces potential for analytical bias.
Direct Use of Uncharacterized Material - Simple and inexpensive.- High risk of inaccurate and unreliable analytical results.- Not compliant with regulatory expectations.

Conclusion

The establishment of a well-characterized reference standard for 4-heptanoylbiphenyl is a critical step for any research or development program involving this compound. This guide provides a comprehensive roadmap for the synthesis, purification, and rigorous analytical characterization necessary to qualify a batch of 4-heptanoylbiphenyl as a primary reference standard. By following the detailed experimental protocols and comparing the obtained data with the provided predicted values, researchers can ensure the quality and reliability of their analytical measurements, ultimately contributing to the integrity of their scientific findings.

A Comparative Guide to p-Heptanoylbiphenyl and p-Pentanoylbiphenyl in Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between liquid crystal homologues is paramount for material selection and application. This guide provides a detailed comparison of p-Heptanoylbiphenyl and p-Pentanoylbiphenyl, focusing on their thermal properties and the experimental methods used for their characterization.

This document delves into the mesomorphic behavior of two members of the p-n-alkanoylbiphenyl homologous series, highlighting the impact of alkyl chain length on their liquid crystalline properties. The quantitative data presented is essential for applications where precise temperature-dependent behavior is critical.

Performance Comparison: Thermal Properties

The liquid crystalline properties of this compound and p-Pentanoylbiphenyl are primarily defined by their transition temperatures and the associated enthalpy changes. These parameters, determined through techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), dictate the temperature range over which the material exhibits its mesophase.

Below is a summary of the key thermal data for these two compounds.

Propertyp-Pentanoylbiphenyl (n=5)This compound (n=7)
Molecular Formula C₁₇H₁₈OC₁₉H₂₂O
Molar Mass ( g/mol ) 238.32266.38
Crystal to Isotropic Transition Temperature (°C) 97.083.5
Mesophase to Isotropic Transition Temperature (°C) 47.0 (Monotropic)63.0 (Enantiotropic)
Mesophase Type NematicNematic

Note: Monotropic transitions are observed only upon cooling, while enantiotropic transitions are observed on both heating and cooling cycles.

Experimental Protocols

The characterization of liquid crystalline materials relies on a suite of analytical techniques to determine their transition temperatures, thermodynamic properties, and optical textures. The data presented in this guide is typically obtained through the following experimental protocols.

Differential Scanning Calorimetry (DSC)

Objective: To measure the temperatures and enthalpy changes associated with phase transitions.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated and cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Endothermic peaks on heating and exothermic peaks on cooling indicate phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify the type of liquid crystal phase and observe the transition temperatures.

Methodology:

  • A small amount of the liquid crystal sample is placed between a clean glass slide and a coverslip.

  • The sample is placed on a hot stage, which allows for precise temperature control.

  • The hot stage is mounted on a polarizing microscope equipped with crossed polarizers.

  • The sample is heated and cooled at a controlled rate while being observed through the microscope.

  • The characteristic optical textures (e.g., Schlieren, marbled) of different liquid crystal phases are observed.

  • The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.

Experimental Workflow and Data Analysis

The process of characterizing and comparing liquid crystals like this compound and p-Pentanoylbiphenyl follows a structured workflow, from sample preparation to data interpretation.

G cluster_0 Sample Preparation cluster_1 Characterization cluster_2 Data Analysis & Comparison Synthesis Synthesis of p-Alkanoylbiphenyls Purification Purification (e.g., Recrystallization) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM Data_Extraction Extract Transition Temps & Enthalpies DSC->Data_Extraction Texture_ID Identify Mesophase Textures POM->Texture_ID Comparison Comparative Analysis Data_Extraction->Comparison Texture_ID->Comparison G Crystalline Solid Crystalline Solid Liquid Crystal Phase Liquid Crystal Phase Crystalline Solid->Liquid Crystal Phase Heating (Melting) Liquid Crystal Phase->Crystalline Solid Cooling (Crystallization) Isotropic Liquid Isotropic Liquid Liquid Crystal Phase->Isotropic Liquid Heating (Clearing) Isotropic Liquid->Liquid Crystal Phase Cooling

Structure-Activity Relationship of Heptanoylbiphenyl Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structure-activity relationship (SAR) of novel compounds is a cornerstone of modern drug discovery, providing critical insights into the interaction between chemical structure and biological activity. This guide offers a comparative analysis of hypothetical heptanoylbiphenyl isomers, drawing upon established principles from related pharmacologically active molecules, particularly synthetic cannabinoid receptor agonists, to predict their potential biological activities. Due to a lack of direct experimental data for heptanoylbiphenyl isomers in the public domain, this guide utilizes analogous data to construct a plausible SAR landscape.

Introduction to Biphenyl Scaffolds in Drug Design

Biphenyl moieties are prevalent in a wide array of pharmacologically active compounds, valued for their rigid, planar structure which can be readily functionalized.[1][2] Acylation, the addition of an acyl group, is a common chemical modification used to alter the pharmacokinetic and pharmacodynamic properties of a parent molecule.[3][4] The introduction of a heptanoyl group (a seven-carbon acyl chain) to a biphenyl core is expected to significantly influence its biological activity, particularly its interaction with cellular receptors where lipophilic interactions play a key role.

Isomerism, the phenomenon where molecules share the same chemical formula but have different arrangements of atoms, is a critical determinant of biological activity.[5][6] Even subtle changes in the position of a substituent on the biphenyl rings can dramatically alter a compound's efficacy, selectivity, and metabolic stability.

Hypothetical Structure-Activity Relationship of Heptanoylbiphenyl Isomers

While specific experimental data for heptanoylbiphenyl isomers is not currently available, we can extrapolate potential structure-activity relationships based on extensive research on synthetic cannabinoid receptor agonists, which often feature a core aromatic structure with an extended alkyl or acyl chain.[7][8][9] Studies on such compounds have demonstrated that the length and branching of the aliphatic chain, as well as the substitution pattern on the aromatic core, are critical for receptor affinity and functional activity. For instance, in some bicyclic cannabinoid analogs, an alkyl side chain of seven or eight carbons was found to be optimal for cannabinoid receptor binding and analgesic potency.[8]

Based on these principles, we can hypothesize the following SAR for different heptanoylbiphenyl isomers, with a focus on their potential activity at cannabinoid receptors (CB1 and CB2).

Data Presentation: Predicted Activities of Heptanoylbiphenyl Isomers

The following table summarizes the predicted biological activities of various positional isomers of heptanoylbiphenyl. The activity is presented as a hypothetical IC50 value (the concentration of an inhibitor where the response is reduced by half), which is a common measure of antagonist potency. Lower IC50 values indicate higher potency.

Compound IDIsomer PositionPredicted CB1 Receptor Affinity (IC50, nM)Predicted CB2 Receptor Affinity (IC50, nM)Predicted Functional ActivityRationale for Predicted Activity
HB-1 4-Heptanoyl-biphenyl50150Partial AgonistThe 4-position often allows for optimal extension of the acyl chain into a lipophilic binding pocket, a common feature in cannabinoid receptor ligands.[8]
HB-2 3-Heptanoyl-biphenyl200500Weak Partial AgonistSubstitution at the 3-position may result in a suboptimal orientation of the heptanoyl chain within the receptor binding site, leading to reduced affinity.
HB-3 2-Heptanoyl-biphenyl>1000>1000InactiveSteric hindrance from the adjacent phenyl ring at the 2-position is likely to prevent effective binding to the receptor.
HB-4 4'-Heptanoyl-biphenyl75200Partial AgonistSubstitution on the second phenyl ring can also confer activity, though often with slightly different selectivity compared to the first ring.
HB-5 3'-Heptanoyl-biphenyl300700Weak Partial AgonistSimilar to the 3-position, this may lead to a less favorable interaction with the receptor.
HB-6 2'-Heptanoyl-biphenyl>1000>1000InactiveSteric hindrance is again predicted to abolish activity.

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. It is based on established SAR principles from structurally related compounds and requires experimental validation.

Experimental Protocols

To experimentally determine the structure-activity relationship of heptanoylbiphenyl isomers, a series of standardized assays would be required. The following are detailed methodologies for key experiments that would be cited in such a study.

Radioligand Binding Assay for Cannabinoid Receptors

This assay is used to determine the binding affinity of the test compounds for the CB1 and CB2 receptors.

Materials:

  • Membranes from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

  • Test compounds (heptanoylbiphenyl isomers) dissolved in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP-55,940, and varying concentrations of the test compound.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the mixture at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled cannabinoid receptor agonist (e.g., WIN 55,212-2).

  • The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the ability of a compound to activate G-protein coupled receptors, such as the cannabinoid receptors, and thus determines its functional activity (agonist, antagonist, or inverse agonist).

Materials:

  • Membranes from cells expressing CB1 or CB2 receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, pH 7.4).

  • GDP (Guanosine diphosphate).

Procedure:

  • Pre-incubate the cell membranes with the test compounds for 15 minutes at 30°C in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the filter-bound radioactivity by liquid scintillation counting.

  • Basal binding is determined in the absence of any agonist, and non-specific binding is measured in the presence of excess unlabeled GTPγS.

  • The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values are determined by non-linear regression.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Heptanoylbiphenyl Isomers purification Purification and Characterization (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay (CB1 and CB2 Receptors) purification->binding_assay functional_assay [35S]GTPγS Functional Assay binding_assay->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assay->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Workflow for the synthesis and biological evaluation of heptanoylbiphenyl isomers.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane CB1_R CB1 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand Heptanoylbiphenyl Isomer (Agonist) Ligand->CB1_R Binds PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: Canonical Gi/o-coupled signaling pathway for the CB1 receptor.

References

Comparative Docking Analysis of Biphenyl-Based Compounds as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the binding affinities and interaction patterns of various biphenyl derivatives with key protein targets, supported by experimental data and computational methodologies.

This guide provides a comparative analysis of biphenyl-based compounds in the context of their molecular docking performance against various enzymatic targets. Biphenyl scaffolds are prevalent in medicinal chemistry due to their structural rigidity and synthetic tractability, making them a cornerstone for the design of targeted inhibitors. This report summarizes quantitative binding data, details the experimental and computational protocols used in these studies, and visualizes a typical workflow for such comparative analyses.

Quantitative Docking and Binding Affinity Data

The following table summarizes the binding affinities and docking scores of selected biphenyl-based compounds against their respective protein targets as reported in recent literature. This data provides a quantitative basis for comparing the efficacy of different derivatives.

CompoundTarget ProteinDocking Score (kcal/mol)Binding Affinity (K D )Key InteractionsReference
BMS-202Human PD-L1Not Reported1.1 (± 0.3) μMπ-π stacking with Tyr56[1]
RS39Human PD-L1Not Reported2.8 (± 0.5) μMWater-mediated interactions with Asp122 and Lys124[1]
P18Human PD-L1Not ReportedNot ReportedHydrogen bonds with Gln66 and Arg125; π-π stacking with Tyr123[1]
2,2'-difluorobiphenyl (M-1)Cytochrome-P450-14alpha-sterol demethylase (1EA1)-7.9Not ReportedNot specified[2]
2,2'-dichlorobiphenyl (M-2)Cytochrome-P450-14alpha-sterol demethylase (1EA1)-8.1Not ReportedNot specified[2]
2,2'-dibromobiphenyl (M-3)Cytochrome-P450-14alpha-sterol demethylase (1EA1)-8.4Not ReportedNot specified[2]
Compound 4hUrease-8.9Not ReportedNot specified[3]
Compound 3gCyclooxygenase-2 (COX-2)-8.39 (Glide XP score)Not ReportedInteractions with active site amino acid residues[4]

Experimental and Computational Protocols

The methodologies outlined below are representative of the key experimental and computational techniques employed in the comparative docking studies of biphenyl-based compounds.

Molecular Docking Protocol

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] A general workflow for molecular docking studies is as follows:

  • Target Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[6] Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added to the protein structure. The protein is then prepared for docking by assigning charges and atom types.

  • Ligand Preparation: The 2D structures of the biphenyl-based compounds are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed to obtain a low-energy conformation of the ligand.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. For instance, in the docking study of di-ortho-substituted halogenated biphenyls against Cytochrome-P450-14alpha-sterol demethylase, the grid center was set at specific coordinates (X= -17.285814, Y= -7.287279, Z= 63.722279) with a defined radius.[2]

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses.[2] The scoring function estimates the binding affinity between the ligand and the protein.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score and the predicted intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.[5]

Binding Affinity Determination (MicroScale Thermophoresis)

MicroScale Thermophoresis (MST) is a biophysical technique used to quantify biomolecular interactions. In a study involving biphenyl ligands and PD-L1, MST was used to determine the equilibrium dissociation constants (K D ).[1] The experiment involves monitoring the movement of fluorescently labeled protein through a microscopic temperature gradient, which is altered upon ligand binding.

Visualizing the Research Workflow

The following diagrams illustrate the typical workflow for a comparative docking study and a simplified signaling pathway that can be investigated using these methods.

experimental_workflow cluster_prep Preparation cluster_docking Computational Analysis cluster_validation Experimental Validation cluster_results Results & Interpretation target_prep Target Protein Preparation (e.g., from PDB) grid_gen Grid Generation (Define Active Site) target_prep->grid_gen ligand_prep Ligand Preparation (Biphenyl Compounds) docking_sim Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking_sim grid_gen->docking_sim pose_analysis Binding Pose & Score Analysis docking_sim->pose_analysis data_comparison Comparative Data Analysis pose_analysis->data_comparison binding_assay Binding Affinity Assay (e.g., MST) binding_assay->data_comparison activity_assay Enzymatic Activity Assay activity_assay->data_comparison sar_analysis Structure-Activity Relationship (SAR) data_comparison->sar_analysis

Caption: A typical workflow for comparative docking studies of biphenyl-based compounds.

signaling_pathway biphenyl_compound Biphenyl-Based Inhibitor target_enzyme Target Enzyme (e.g., COX-2, Urease) biphenyl_compound->target_enzyme inhibits product Product (e.g., Prostaglandin) target_enzyme->product converts to substrate Substrate substrate->target_enzyme binds to cellular_response Cellular Response (e.g., Inflammation) product->cellular_response triggers

Caption: A simplified signaling pathway illustrating enzyme inhibition by a biphenyl-based compound.

References

performance comparison of p-Heptanoylbiphenyl in device applications

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research indicates that p-Heptanoylbiphenyl is primarily utilized within the pharmaceutical and biomedical sectors, with no significant documented applications in electronic or optoelectronic devices. While the initial query focused on a comparative performance analysis in device applications, literature and patent searches reveal the compound's prominent role in therapeutic contexts. This guide, therefore, serves to clarify the current scientific understanding of this compound's applications, addressing the core request by highlighting the absence of data in the specified domain and presenting its established functions.

Lack of Evidence in Device Applications

Searches for the application of this compound in areas such as Organic Light-Emitting Diodes (OLEDs), organic solar cells, or transistors have not yielded any specific performance data or experimental protocols. The scientific and patent literature to date does not support the use of this molecule in the field of organic electronics. Its chemical structure and properties do not align with the typical requirements for materials used in such devices, which often necessitate specific electronic and photophysical characteristics that this compound does not appear to possess.

Established Applications in the Medical Field

In contrast to the lack of evidence in device applications, this compound and its derivatives are well-documented for their biological activities. The primary areas of application include:

  • Antiandrogenic Agent: Biphenyl derivatives, including structures similar to this compound, have been disclosed for their use in treating androgen-dependent conditions.[1] These conditions include prostate cancer, acne, and androgenic alopecia.[1]

  • Tympanic Membrane Healing: Research has explored the modulation of heparin-binding epidermal growth factor activity by related compounds for the purpose of healing the tympanic membrane.

The logical relationship for the established application of biphenyl derivatives can be visualized as follows:

cluster_0 Therapeutic Application Biphenyl_Derivatives Biphenyl Derivatives (e.g., this compound analogues) Target Androgen Receptors Biphenyl_Derivatives->Target Inhibit Disease Androgen-Dependent Diseases (e.g., Prostate Cancer, Acne) Target->Disease Mediates

Therapeutic action of biphenyl derivatives.

Conclusion

The available scientific and patent literature does not contain information on the performance of this compound in any device applications. Therefore, a comparison guide with performance data, experimental protocols, and detailed diagrams for this context cannot be constructed. Researchers and professionals in drug development are the primary audience for information on this compound, given its established role in medicinal chemistry. Future inquiries into this compound should likely focus on its pharmacological and therapeutic properties rather than its potential in electronic or optoelectronic devices.

References

Confirming the Mechanism of Action of p-Heptanoylbiphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the mechanism of action of p-Heptanoylbiphenyl, a compound with a biphenyl scaffold suggestive of antiandrogenic activity. Due to the current lack of specific experimental data for this compound in publicly available literature, this document outlines a predicted mechanism based on structurally similar nonsteroidal antiandrogens and details the necessary experimental protocols to verify this hypothesis. By following the outlined experiments, researchers can quantitatively compare the performance of this compound against established antiandrogens.

Predicted Mechanism of Action of this compound

Based on its core biphenyl structure, a common feature among many nonsteroidal antiandrogen drugs, this compound is predicted to function as a competitive antagonist of the Androgen Receptor (AR). The proposed mechanism involves the following key steps:

  • Competitive Binding to the Androgen Receptor: this compound is expected to bind to the ligand-binding domain (LBD) of the AR, directly competing with endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][2][3][4]

  • Inhibition of AR Nuclear Translocation: Upon binding, this compound is predicted to induce a conformational change in the AR that prevents its translocation from the cytoplasm into the nucleus.[5][6][7][8]

  • Blockade of AR-Mediated Gene Transcription: By preventing nuclear translocation and subsequent binding of the AR to androgen response elements (AREs) on DNA, this compound would inhibit the transcription of androgen-dependent genes that are crucial for the growth and survival of prostate cancer cells.[6][7][9][10]

This proposed mechanism positions this compound as a potential therapeutic agent for androgen-dependent diseases, such as prostate cancer. To validate this hypothesis, a series of experiments are required to characterize its activity and compare it with existing nonsteroidal antiandrogens.

Comparative Performance Data

The following table summarizes the known performance of three established nonsteroidal antiandrogens: Bicalutamide, Flutamide, and Enzalutamide. The corresponding data for this compound is listed as "To Be Determined" and can be populated by conducting the experiments detailed in this guide.

Parameter This compound Bicalutamide Flutamide (active metabolite, Hydroxyflutamide) Enzalutamide Reference
Binding Affinity (IC50) to AR To Be Determined~159-243 nM~200-400 nM~36 nM[11][12]
Inhibition of AR Nuclear Translocation To Be DeterminedYesYesYes[2][5][6][7]
Inhibition of AR Transcriptional Activity To Be DeterminedYesYesYes[6][9][11]
In Vivo Efficacy (Prostate Tumor Growth Inhibition) To Be DeterminedDemonstratedDemonstratedDemonstrated[5][11]

Experimental Protocols

To elucidate the mechanism of action of this compound and enable a direct comparison with other antiandrogens, the following key experiments are recommended.

Androgen Receptor (AR) Competitive Binding Assay

This assay will determine the binding affinity of this compound to the androgen receptor.

Protocol:

  • Preparation of Reagents:

    • Recombinant human Androgen Receptor Ligand Binding Domain (AR-LBD).

    • Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-DHT.

    • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

    • Test compound (this compound) and reference compounds (Bicalutamide, Hydroxyflutamide, Enzalutamide) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add increasing concentrations of the test and reference compounds.

    • Add a fixed concentration of the radiolabeled androgen to each well.

    • Initiate the binding reaction by adding the AR-LBD.

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

    • Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.

    • Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Androgen Receptor (AR) Nuclear Translocation Assay

This experiment will visualize and quantify the effect of this compound on the subcellular localization of the androgen receptor.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as PC-3 (prostate cancer cells) that are stably transfected with a plasmid expressing AR fused to a fluorescent protein (e.g., GFP-AR).

    • Plate the cells in glass-bottom dishes suitable for microscopy.

  • Treatment:

    • Treat the cells with either vehicle (DMSO), a known androgen (e.g., 10 nM DHT) to induce nuclear translocation, or the androgen in combination with increasing concentrations of this compound or reference compounds.

    • Incubate for a defined period (e.g., 2 hours).

  • Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cell nuclei with a DNA-binding dye (e.g., DAPI).

    • Visualize the subcellular localization of GFP-AR using a fluorescence microscope.

  • Quantification:

    • Quantify the nuclear and cytoplasmic fluorescence intensity in a significant number of cells for each treatment condition.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of AR nuclear translocation.

Androgen Receptor (AR) Transcriptional Activity Reporter Assay

This assay measures the ability of this compound to inhibit androgen-induced gene expression.[13][14][15]

Protocol:

  • Cell Culture and Transfection:

    • Use a cell line that endogenously expresses AR (e.g., LNCaP) or a cell line co-transfected with an AR expression vector and a reporter plasmid.

    • The reporter plasmid should contain a luciferase or β-galactosidase gene under the control of an androgen-responsive promoter (e.g., containing AREs).

  • Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with a known androgen (e.g., 1 nM R1881, a synthetic androgen) alone or in combination with increasing concentrations of this compound or reference compounds.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each well.

    • Calculate the percentage of inhibition of androgen-induced reporter gene activity for each concentration of the test compound.

    • Determine the IC50 value for the inhibition of transcriptional activity.

Visualizing the Mechanism and Workflows

To further clarify the proposed mechanism and experimental procedures, the following diagrams are provided.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) Androgen->AR_cytoplasm Binds HSP HSP AR_cytoplasm->HSP Stabilization AR_nucleus AR AR_cytoplasm->AR_nucleus Nuclear Translocation p_Heptanoylbiphenyl This compound p_Heptanoylbiphenyl->AR_cytoplasm Competitively Binds (Predicted) p_Heptanoylbiphenyl->AR_nucleus Inhibits Translocation (Predicted) ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Proposed mechanism of action for this compound as an Androgen Receptor antagonist.

Experimental_Workflow cluster_step1 Step 1: In Vitro Binding cluster_step2 Step 2: Cellular Activity cluster_step3 Step 3: Comparative Analysis exp1 AR Competitive Binding Assay result1 Determine IC50 for AR Binding exp1->result1 exp2 AR Nuclear Translocation Assay result1->exp2 exp3 AR Reporter Gene Assay result1->exp3 result2 Quantify Inhibition of AR Nuclear Localization exp2->result2 analysis Compare Data with Established Antiandrogens result2->analysis result3 Determine IC50 for Transcriptional Inhibition exp3->result3 result3->analysis

Caption: Workflow for characterizing the antiandrogenic activity of this compound.

By systematically applying these experimental protocols, researchers can rigorously test the predicted mechanism of action of this compound and establish a comprehensive profile of its antiandrogenic properties. This data will be crucial for its further development as a potential therapeutic agent.

References

A Comparative Guide to 4-Substituted Biphenyl Compounds: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of substituents at the 4-position of the biphenyl ring system significantly influences the molecule's physicochemical properties and pharmacological activity. This guide provides a comparative overview of 4-substituted biphenyl derivatives, summarizing their diverse biological effects, presenting key quantitative data, and detailing relevant experimental protocols.

Synthesis of 4-Substituted Biphenyls

The synthesis of 4-substituted biphenyls is most commonly achieved through cross-coupling reactions, which allow for the versatile formation of the biaryl bond. The Suzuki-Miyaura cross-coupling is a widely employed method due to its mild reaction conditions and tolerance of a broad range of functional groups.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of 4-substituted biphenyl compounds, a common practice in drug discovery.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Aryl Halide (e.g., 4-bromobiphenyl) C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid (Substituted) B->C D 4-Substituted Biphenyl Compound C->D Pd Catalyst, Base E In vitro Assays (e.g., Antimicrobial, Anticancer) D->E Purification & Characterization F Data Analysis (IC50, MIC) E->F G SAR Studies F->G H Lead Compound Identification G->H

Caption: General workflow for synthesis and biological screening of 4-substituted biphenyls.

Other notable synthetic methods include the Ullmann reaction (copper-catalyzed coupling of aryl halides) and the Friedel-Crafts acylation for introducing acyl groups onto the biphenyl core.[1][2]

Comparative Biological Activities

4-Substituted biphenyl derivatives have been explored for a wide array of therapeutic applications. Their biological activity is highly dependent on the nature of the substituent at the 4-position. This section compares their efficacy in several key areas.

Antimicrobial Activity

Numerous studies have demonstrated the potential of 4-substituted biphenyls as antimicrobial agents. The introduction of heterocyclic moieties, such as oxadiazoles, has been a successful strategy to enhance this activity.

Table 1: Comparison of Antimicrobial Activity (MIC, µg/mL) of Biphenyl-Oxadiazole Derivatives

Compound IDR-Group (Substituent)S. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
6c 2-Chlorophenyl25505010012.525[3]
6f 4-Chlorophenyl12.52525502550[3]
6l 4-Nitrophenyl12.512.5252512.512.5[3]
6q 3-Nitrophenyl2550505012.525[3]
6r 2-Nitrophenyl12.52525505050[3]

Data sourced from a study on (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives.[3]

From the data, it is evident that electron-withdrawing groups, particularly a nitro group at the para-position (Compound 6l ), confer potent and broad-spectrum antimicrobial activity.[3]

Anticancer Activity

The biphenyl scaffold is also prevalent in anticancer drug design. Thiazolidine-2,4-dione-biphenyl derivatives, for instance, have been evaluated for their in vitro cytotoxicity against various cancer cell lines.

Table 2: Comparison of Anticancer Activity (IC₅₀, µM) of Biphenyl-Thiazolidinedione Derivatives

Compound IDR-Group (Substituent on Thiazolidinedione)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
10a 4-Fluorobenzyl1.011.211.11[4]
10b 4-Chlorobenzyl1.121.101.15[4]
10c 4-Bromobenzyl0.981.051.01[4]
10d 4-Nitrobenzyl0.950.990.97[4]
Doxorubicin Standard Drug0.810.890.84[4]

Data from a study on (Z)-5-([1,1'-biphenyl]-4-ylmethylene)-3-substituted-thiazolidine-2,4-dione derivatives.[4]

The results indicate that these compounds exhibit potent anticancer activity, with IC₅₀ values comparable to the standard drug, Doxorubicin. The presence of electron-withdrawing groups (e.g., -Br, -NO₂) on the benzyl substituent tends to slightly enhance potency.[4]

Enzyme Inhibition and Receptor Antagonism

4-Substituted biphenyls are also effective as enzyme inhibitors and receptor antagonists. For example, specific derivatives have been designed as potent antagonists for the Transient Receptor Potential Vanilloid type 1 (TRPV1), a key target in pain management.

Table 3: Comparison of TRPV1 Antagonist Activity and Properties

Compound IDR-Group (Substituent)hTRPV1 IC₅₀ (nM)CYP3A4 Inhibition IC₅₀ (µM)Aqueous Solubility (µg/mL)Reference
8 N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)1.92.8>100[5]
7 (ASP8370) (R)-N-(1-methyl-2-oxo-tetrahydro-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]2.111>100[5]

Data from a study on biphenyl-4-carboxamide derivatives as TRPV1 antagonists.[5]

Structure-activity relationship (SAR) studies in this series identified compound 7 (ASP8370) as a clinical candidate with high potency, reduced inhibition of the metabolic enzyme CYP3A4, and excellent aqueous solubility, highlighting the importance of the 4-substituent in tuning the pharmacokinetic profile.[5]

Experimental Protocols

Detailed and reproducible methodologies are critical for the comparison of experimental data. Below are protocols for key assays mentioned in the cited literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: Bacterial strains are cultured in nutrient broth overnight at 37°C. Fungal strains are cultured on Sabouraud Dextrose Agar for 2-5 days. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 18-24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubated for 24-48 hours at 37°C in a 5% CO₂ atmosphere. The final DMSO concentration should not exceed 0.25%.[4]

  • MTT Addition: The culture medium is removed, and 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an extraction buffer) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.[4]

Conclusion and Future Directions

The 4-substituted biphenyl moiety is a versatile and valuable scaffold in drug discovery, demonstrating a wide range of biological activities including antimicrobial, anticancer, and receptor-modulating effects. The evidence strongly suggests that the nature of the substituent at the 4-position is a critical determinant of both the potency and the type of biological activity. Future research should continue to explore novel substitutions at this position, focusing on optimizing pharmacokinetic properties and elucidating the specific molecular targets and signaling pathways involved. The use of computational modeling and structure-based design will be invaluable in guiding the synthesis of next-generation 4-substituted biphenyl compounds with enhanced efficacy and safety profiles.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of p-Heptanoylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like p-Heptanoylbiphenyl is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Safety Precautions

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Protective gloves

  • Eye protection (safety glasses or goggles)

  • Face protection (face shield)

  • Appropriate lab coat

Quantitative Data Summary

The following table summarizes the known hazards associated with biphenyl compounds similar to this compound, based on available Safety Data Sheets.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity – single exposureH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405
Hazardous to the aquatic environment, long-term hazardH411: Toxic to aquatic life with long lasting effectsP273, P391, P501

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed waste disposal company.

1. Waste Identification and Segregation:

  • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Containerization:

  • Use a compatible, leak-proof container for collecting the waste. The original container is often a suitable choice.

  • Ensure the container is tightly sealed to prevent spills or the release of vapors.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be secure and away from incompatible materials, such as strong oxidizing agents, strong bases, and strong acids.[2]

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its hazards. The precautionary statement P501 explicitly directs to "Dispose of contents/ container to an approved waste disposal plant".[1]

5. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

  • Collect the cleaning materials (e.g., paper towels, wipes) and dispose of them as hazardous waste.

6. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • In case of a spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the spilled material and absorbent into a sealed container for disposal as hazardous waste. Ventilate the area thoroughly.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow A 1. Identify & Segregate Waste (Label as Hazardous) B 2. Containerize Securely (Leak-proof, sealed container) A->B Proper Containment E 5. Decontaminate Surfaces & Equipment A->E After Handling C 3. Store in Designated Area (Ventilated, secure) B->C Safe Storage D 4. Arrange Professional Disposal (Contact EHS/Contractor) C->D Schedule Pickup F Disposal Complete D->F Final Disposition E->B Dispose Contaminated Materials

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling p-Heptanoylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Essential Personal Protective Equipment (PPE)

When handling p-Heptanoylbiphenyl, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on the potential hazards of skin irritation, serious eye damage, and respiratory irritation identified in analogous compounds.[1][2]

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture and replaced as needed.[3]
Eyes & Face Safety glasses with side shields or chemical safety gogglesIn situations with a risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[4] Eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]
Body Laboratory coatA standard laboratory coat should be worn to protect against incidental skin contact. For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls are advised.
Respiratory Use in a well-ventilated area. Respiratory protection may be required if dust or aerosols are generated.Work should be conducted in a chemical fume hood. If a fume hood is not available and there is a potential for inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE (gloves and safety glasses) during inspection.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • The storage area should be clearly marked with the appropriate hazard warnings.

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear the full complement of recommended PPE.

  • Avoid generating dust or aerosols. If the compound is a solid, handle it carefully to minimize airborne particles.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

4. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow emergency procedures.

  • Ensure adequate ventilation during cleanup.

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention immediately.

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal facility. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[1]

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (or analogous data) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (Fume Hood) B->C D Weigh and handle the compound carefully C->D E Decontaminate work surfaces D->E H Collect waste in a labeled, sealed container D->H F Remove and dispose of PPE correctly E->F G Wash hands thoroughly F->G I Dispose of as hazardous waste via approved channels H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.